4'-Chloro-4-biphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZNRXWZCBUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585710 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364044-44-0 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of 4'-Chloro-4-biphenylboronic acid. This key building block is instrumental in medicinal chemistry and materials science, primarily serving as a crucial reagent in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1][2] The protocol detailed herein follows a reliable two-step synthetic sequence: a palladium-catalyzed Suzuki-Miyaura coupling to construct the biphenyl core, followed by a low-temperature Grignard formation and subsequent borylation to install the boronic acid functionality.
I. Synthetic Strategy Overview
The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid pinacol ester and 1-bromo-4-chlorobenzene. This reaction efficiently forms the carbon-carbon bond between the two aromatic rings, yielding the intermediate, 4-bromo-4'-chlorobiphenyl. The subsequent step involves the conversion of the aryl bromide in this intermediate to the desired boronic acid. This is achieved through a Grignard reaction, where the aryl bromide is reacted with magnesium metal to form an organomagnesium halide. This nucleophilic Grignard reagent is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperature. An acidic workup then hydrolyzes the resulting boronate ester to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
II. Quantitative Data Summary
The following tables summarize the required reagents and expected yields for a representative laboratory-scale synthesis.
Table 1: Reagents for Step 1 - Suzuki-Miyaura Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Bromophenylboronic acid pinacol ester | 311.01 | 2.83 g | 1.0 |
| 1-Bromo-4-chlorobenzene | 191.45 | 1.91 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.33 g | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.75 g | 3.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Water | - | 10 mL | - |
Table 2: Reagents for Step 2 - Grignard Formation and Borylation
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Bromo-4'-chlorobiphenyl | 271.55 | 2.00 g | 1.0 |
| Magnesium Turnings | 24.31 | 0.21 g | 1.2 |
| Triisopropyl borate | 188.08 | 1.80 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
Table 3: Summary of Yields and Purity
| Step | Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 4-Bromo-4'-chlorobiphenyl | 2.49 g | 2.24 g | 90% | >97% |
| 2 | This compound | 1.71 g | 1.37 g | 80% | >98%[1] |
III. Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-4'-chlorobiphenyl via Suzuki-Miyaura Coupling
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid pinacol ester (2.83 g, 1.0 eq), 1-bromo-4-chlorobenzene (1.91 g, 1.1 eq), and potassium carbonate (3.75 g, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.03 eq).
-
Heat the reaction mixture to 85-90 °C and maintain under reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-4'-chlorobiphenyl as a white solid.
Step 2: Synthesis of this compound via Grignard Reaction and Borylation
Methodology:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to maintain anhydrous conditions.
-
Place magnesium turnings (0.21 g, 1.2 eq) in a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 4-bromo-4'-chlorobiphenyl (2.00 g, 1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL) and add it to the dropping funnel.
-
Add a small portion (~2-3 mL) of the aryl bromide solution to the magnesium turnings. The reaction is initiated, which is often indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.80 mL, 1.2 eq) in anhydrous THF (10 mL).
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 1 M aqueous HCl (~20 mL) until the pH is acidic (pH 1-2).
-
Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by slurrying in a non-polar solvent to afford this compound as a white to off-white solid.
IV. Workflow Visualization
The following diagram illustrates the general laboratory workflow for the two-step synthesis.
Caption: General laboratory workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid. This versatile chemical compound is a key building block in modern organic synthesis, particularly in the construction of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Core Properties of (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid is a white to off-white crystalline powder. Its chemical structure features a biphenyl backbone with a chlorine atom on one phenyl ring and a boronic acid group on the other, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Identifier | Value | Source |
| CAS Number | 364044-44-0 | [1] |
| Molecular Formula | C₁₂H₁₀BClO₂ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Physical Property | Value | Notes |
| Appearance | White to off-white crystalline powder | - |
| Boiling Point | 411.0 ± 47.0 °C | Predicted |
| Density | 1.30 ± 0.1 g/cm³ | Predicted |
| pKa | 8.52 ± 0.17 | Predicted |
| Solubility | Soluble in strong polar organic solvents like dimethyl sulfoxide (DMSO); insoluble in ether solvents. Limited solubility in water. | [2] |
Due to the limited availability of specific experimental spectroscopic data for (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid, the following table provides expected ranges and key features based on the analysis of similar arylboronic acids.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The protons on the phenyl ring bearing the boronic acid group will be shifted downfield. |
| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. The carbon atom attached to the boron will appear as a broad signal. |
| FT-IR (cm⁻¹) | O-H stretching (broad) around 3300 cm⁻¹, C-H stretching (aromatic) around 3000-3100 cm⁻¹, C=C stretching (aromatic) around 1600 cm⁻¹, B-O stretching around 1350 cm⁻¹, and C-Cl stretching around 700-800 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M+H]+ would be observed, along with characteristic fragmentation patterns of the biphenyl structure. |
Experimental Protocols
General Synthesis Workflow
References
An In-Depth Technical Guide to 4'-Chloro-4-biphenylboronic acid
CAS Number: 364044-44-0
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4'-Chloro-4-biphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its chemical structure features a biphenyl scaffold with a chlorine atom and a boronic acid functional group, which imparts its unique reactivity. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 364044-44-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀BClO₂ | [1][2] |
| Molecular Weight | 232.47 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO. Limited solubility in water. | [3] |
| pKa | Not available |
Synthesis of this compound
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general and common method for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A plausible synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures that are common motifs in pharmaceuticals and advanced materials.[4]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. This protocol is based on established methods and should be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent to the flask. If a biphasic system is used, add the appropriate amount of water.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as important pharmacophores and versatile intermediates in drug discovery.[5] Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and enzymes. While specific biological activity for this compound has not been detailed in the available literature, related phenylboronic acid (PBA) compounds have been shown to exhibit anti-cancer properties.
Studies on phenylboronic acid have indicated that it can inhibit cancer cell migration by targeting the Rho family of GTP-binding proteins and their downstream effectors.[6] This signaling pathway is crucial for cell motility and is often dysregulated in metastatic cancers. Another related compound, boric acid, has been shown to induce apoptosis in colon cancer cells through the TNF signaling pathway.[7] Phenylboronic acid derivatives are also being investigated for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells, for targeted drug delivery.[8]
Based on the known activity of related boronic acids, a potential signaling pathway that could be modulated by this compound derivatives is the Rho GTPase pathway.
Caption: Potential mechanism of action via inhibition of the Rho GTPase signaling pathway.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method to determine the purity of the compound.[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) and UV detection would be appropriate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The spectra would show characteristic signals for the aromatic protons and carbons of the biphenyl core.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
The following diagram outlines a general workflow for the analysis of this compound.
Caption: General analytical workflow for this compound.
Conclusion
This compound is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an important tool for the development of new pharmaceuticals and functional materials. While further research is needed to fully elucidate its specific biological activities, the broader class of boronic acids shows significant promise in the development of targeted cancer therapies. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4'-Chloro-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Chloro-4-biphenylboronic acid (CAS No. 364044-44-0), a versatile reagent in modern organic synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.
Core Properties and Data
This compound is a biphenyl derivative containing a boronic acid functional group and a chlorine atom. This structure makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is typically a white to off-white solid, with solubility in common organic solvents.[2]
| Property | Value | Source |
| CAS Number | 364044-44-0 | [1][3][4][5] |
| Molecular Formula | C₁₂H₁₀BClO₂ | [1][5] |
| Molecular Weight | 232.47 g/mol | [1][2][5] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 194 - 198 °C | [2] |
| Boiling Point | 411.0 ± 47.0 °C (Predicted) | |
| Density | 1.304 g/cm³ | |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
Chemical and Spectroscopic Properties
The reactivity of this compound is dominated by the boronic acid group, which readily participates in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. The presence of the chlorophenyl group can influence the electronic properties and reactivity of the molecule.[1]
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their own samples for full characterization.
Synthesis and Reactions
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][6]
This protocol describes a general method for the coupling of an aryl halide with this compound. The specific conditions may require optimization based on the substrate.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for a period ranging from 2 to 24 hours.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.[7]
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry. They can act as enzyme inhibitors or be used as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[8][9][10] The biphenyl moiety is a common scaffold in many biologically active compounds. The use of this compound allows for the introduction of the 4'-chlorobiphenyl group, which can modulate the pharmacological properties of a molecule, such as metabolic stability and target binding affinity.[9]
While the general utility of this class of compounds in drug discovery is well-established, specific examples of this compound being used in the development of a named drug or directly modulating a specific signaling pathway are not prominently reported in the available literature.
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it causes skin and serious eye irritation.
Precautionary Measures:
-
Handling: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid creating dust. Use in a well-ventilated area.
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] Recommended storage is at room temperature in a cool, dark place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: General workflow of a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Properties, Applications, Safety & Supplier China [chlorobenzene.ltd]
- 3. 364044-44-0|(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. warshel.com [warshel.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
4'-Chloro-4-biphenylboronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, applications, and a representative experimental protocol for 4'-Chloro-4-biphenylboronic acid. This reagent is of significant interest in organic synthesis, particularly for the construction of complex biaryl scaffolds prevalent in pharmaceuticals and advanced materials.
Core Compound Data
This compound is a versatile boronic acid derivative utilized primarily in palladium-catalyzed cross-coupling reactions. Its molecular structure, featuring a chlorinated biphenyl backbone, makes it a valuable building block for introducing the 4-chlorobiphenyl moiety into a wide range of organic molecules.
A summary of its key quantitative properties is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀BClO₂[1][2] |
| Molecular Weight | 232.47 g/mol [1][2][3] |
| CAS Number | 364044-44-0[1][2] |
| Appearance | White to off-white crystalline powder[2][3] |
| Purity | ≥ 98% (HPLC)[2] |
| Melting Point | 194 - 198 °C[3] |
| Synonyms | (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid[2] |
Experimental Protocols
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the biphenyl scaffold of the boronic acid and an aryl or vinyl halide/triflate. Below is a representative, detailed protocol for a typical Suzuki-Miyaura coupling reaction.
Reaction: Synthesis of a substituted quaterphenyl via Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., 2M aqueous sodium carbonate solution [Na₂CO₃])
-
Solvent (e.g., Toluene or a mixture of Toluene/Dioxane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the selected aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃ solution, 2.0 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to a reflux temperature (typically 85-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution). Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate), to yield the pure biaryl product.
Visualized Workflow and Mechanisms
To further elucidate the process, the following diagrams illustrate the logical workflow of the experimental protocol and the underlying catalytic cycle of the Suzuki-Miyaura reaction.
References
Solubility Profile of 4'-Chloro-4-biphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-Chloro-4-biphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for its determination. This includes established experimental protocols and a discussion of expected solubility trends based on structurally related compounds.
Introduction
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its boronic acid moiety is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.
Solubility Data
Specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative information and data for analogous compounds provide valuable insights into its likely solubility profile.
Table 1: Qualitative and Comparative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] | |
| 4-Chlorophenylboronic acid | Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Ether solvents | Insoluble | [2] | |
| Phenylboronic acid | Ether | High | [3][4][5] |
| Ketones | High | [3][4][5] | |
| Chloroform | Moderate | [3][4][5] | |
| Hydrocarbons | Very Low | [3][4][5] |
Based on the available information, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and chlorinated solvents. Its solubility in ethers and ketones may be moderate to high, while it is expected to have low solubility in non-polar hydrocarbon solvents.
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data for this compound, two common and robust experimental methodologies are detailed below: the Dynamic Method and the Thermodynamic (Shake-Flask) Method.
Dynamic Method for Solubility Determination
This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. It is particularly useful for constructing a solubility curve (solubility vs. temperature).[3][5][6][7]
Methodology:
-
Sample Preparation: A known mass of this compound and a known mass or volume of the selected organic solvent are added to a sealed, stirred vessel.
-
Controlled Heating: The temperature of the mixture is slowly and constantly increased (e.g., 0.1-0.5 °C/min) with rigorous stirring.[6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by using a luminance probe or by observing the scattering of a laser beam passing through the solution.[3][5][6][7]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a comprehensive solubility curve.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.[8]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[8]
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. The supernatant is then carefully separated from the solid phase, typically by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).
-
Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound | Properties, Applications, Safety & Supplier China [chlorobenzene.ltd]
- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4'-Chloro-4-biphenylboronic acid, a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this compound is critical for ensuring its efficacy, minimizing impurities in synthetic procedures, and maintaining its quality over time.
Chemical Stability Profile
This compound is a white to off-white solid that is generally stable under normal laboratory conditions. However, like many arylboronic acids, its stability is influenced by several factors, including moisture, heat, light, pH, and the presence of oxidizing agents.
Key Stability Considerations:
-
Sensitivity to Moisture: Exposure to moisture can lead to the formation of a trimeric anhydride known as a boroxine. This process is often reversible upon treatment with water. However, the presence of boroxine can affect the reactivity and stoichiometry of the boronic acid in subsequent reactions.
-
Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation. The melting point of this compound is in the range of 194-198 °C, and decomposition may occur at or above this temperature.
-
pH Sensitivity: Arylboronic acids are susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This degradation pathway is often catalyzed by acidic or basic conditions. The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the substituents on the aromatic ring.
-
Oxidative Stability: Strong oxidizing agents can lead to the degradation of this compound. Therefore, contact with such substances should be avoided.
-
Photostability: Exposure to light, particularly UV light, can potentially induce degradation. It is advisable to protect the compound from prolonged light exposure.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Container | Keep in a tightly sealed, opaque container. | Protects from moisture, air, and light. |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that can lead to degradation. |
| Handling | Handle in a well-ventilated area. Minimize dust generation and accumulation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Ensures safety and prevents contamination of the compound. |
Potential Degradation Pathways
The primary degradation pathways for this compound are believed to be protodeboronation and the formation of boroxine anhydrides.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under various conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
General Workflow for Stability Testing
The following diagram outlines a general workflow for conducting stability studies on this compound.
Stability-Indicating HPLC Method (Hypothetical Example)
A stability-indicating HPLC method should be capable of separating the intact this compound from its potential degradation products.
-
Objective: To quantify the purity of this compound and to detect and quantify any degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Summary of Stability Data
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Potentially unstable | Protodeboronation product (4-Chlorobiphenyl) |
| Neutral (pH 6-8) | Generally stable | Minimal degradation expected |
| Basic (pH > 9) | Potentially unstable | Protodeboronation product (4-Chlorobiphenyl) |
| Elevated Temperature | Degradation may occur | Boroxine anhydrides, other thermal decomposition products |
| Light Exposure | Potentially unstable | Photodegradation products |
| Oxidizing Agents | Unstable | Oxidation products |
| Moisture | Formation of boroxine | Boroxine anhydride |
Conclusion
This compound is a valuable synthetic reagent that requires careful storage and handling to maintain its quality and reactivity. The primary stability concerns are its sensitivity to moisture, which can lead to the formation of boroxine anhydrides, and its susceptibility to protodeboronation under non-neutral pH conditions. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by protecting the compound from light and incompatible chemicals, researchers can ensure its long-term stability and successful application in their synthetic endeavors. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies using validated analytical methods to establish a definitive shelf-life and to identify any potential degradation products.
Commercial Availability and Synthetic Applications of 4'-Chloro-4-biphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-4-biphenylboronic acid is a specialized bifunctional organic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient construction of complex biaryl and substituted biphenyl structures, which are common motifs in biologically active molecules and functional materials. This technical guide provides an in-depth overview of the commercial sources of this compound, its chemical properties, and a detailed examination of its application in organic synthesis, including a representative experimental protocol and a visualization of the underlying reaction mechanism.
Commercial Sources and Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from several commercial vendors. Researchers are advised to consult the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Parchem | 364044-44-0 | C₁₂H₁₀BClO₂ | 232.47 | Not specified |
| Chem-Impex International | 364044-44-0 | C₁₂H₁₀BClO₂ | 232.47 | ≥98% |
| Ascent Chemical | 690632-59-4 | C₁₂H₁₀BClO₂ | 232.47 | ≥97% |
| TCI Chemicals | 364044-44-0 | C₁₂H₁₀BClO₂ | 232.47 | >98.0% |
| Warshel Chemical Ltd. | 364044-44-0 | C₁₂H₁₀BClO₂ | 232.47 | Not specified |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its use as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The presence of the chloro-substituted phenyl ring and the boronic acid moiety on the biphenyl backbone makes this reagent a versatile tool for synthesizing complex, multi-substituted aromatic compounds.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental chemical transformation.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of a biaryl compound using this compound and an aryl bromide. This protocol is based on established methodologies for Suzuki-Miyaura couplings and should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine to the flask. Then, add toluene and water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure biaryl product.
The following diagram outlines the general experimental workflow for this synthesis.
Conclusion
This compound is a valuable and commercially available reagent for the synthesis of complex aromatic compounds. Its primary application in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. The provided information on its commercial sources, a detailed experimental protocol, and visualizations of the reaction mechanism and workflow serve as a comprehensive technical resource for professionals in the field. Careful consideration of reaction conditions and purification techniques is essential for the successful synthesis of desired biaryl products.
The Suzuki-Miyaura Coupling Reaction: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, has revolutionized the formation of carbon-carbon bonds, particularly in the pharmaceutical industry. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction facilitates the linkage of organoboron compounds with organic halides or triflates.[1][2] Its widespread adoption in drug discovery and development stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and relatively low toxicity of boronic acids and their derivatives.[3][4] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and practical applications of the Suzuki-Miyaura coupling, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout the process.[2][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often the rate-determining step of the reaction, involves the insertion of the palladium atom into the carbon-halogen bond to form a square planar Pd(II) intermediate.[3][5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex. The halide or other leaving group on the palladium is then displaced by the R² group, resulting in a new diorganopalladium(II) complex.[5][7]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R¹ and R²) couple to form the desired carbon-carbon bond (R¹-R²), and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[1][5][6]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Quantitative Data on Reaction Conditions
The success and efficiency of a Suzuki-Miyaura coupling reaction are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes various conditions and their impact on the reaction yield for the synthesis of biphenyl compounds, a common application in drug discovery.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 95 | [8] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ (2) | Dioxane | 100 | 18 | 92 | [9] |
| 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd/C (10) | None | NaHCO₃ (3) | Water | 80 | 1 | 98 | [10] |
| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | PdNPs | None | K₂CO₃ | DMF/H₂O | RT | 24 | 98 | [5][11] |
| 4-Bromobenzaldehyde | 2-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | 16 | 90 | [12] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | DMF | 100 | 24 | 88 | [13] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the reaction vessel under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
-
Specific Protocol: Synthesis of 2-Cyano-4'-methylbiphenyl (A Key Intermediate for Losartan and Valsartan)
This protocol is an example of a specific application of the Suzuki-Miyaura coupling in the synthesis of a crucial intermediate for the production of widely used antihypertensive drugs.[5][6]
-
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)
-
4-Methylphenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
A mixture of 2-bromobenzonitrile, 4-methylphenylboronic acid, and potassium carbonate in a toluene/water solvent system is thoroughly degassed.
-
Palladium(II) acetate and triphenylphosphine are then added, and the mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere for 4-6 hours.
-
After cooling, the organic layer is separated, washed with water and brine, and then dried.
-
The solvent is removed in vacuo, and the resulting solid is purified by recrystallization or chromatography to yield 2-cyano-4'-methylbiphenyl.
-
Logical Workflow for Suzuki-Miyaura Reaction Optimization
The optimization of a Suzuki-Miyaura coupling reaction is a critical process in drug development to ensure high yield, purity, and cost-effectiveness. The following diagram illustrates a logical workflow for this optimization process.
Figure 2: Logical Workflow for Reaction Optimization.
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its versatility, reliability, and favorable environmental profile have cemented its status as a preferred method for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism, the interplay of various reaction components, and systematic optimization are paramount to achieving high yields of desired products, thereby accelerating the drug discovery and development pipeline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. d-nb.info [d-nb.info]
- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles | MDPI [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the synthesis of biaryls, polyaryls, and styrenes. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
This document provides a detailed protocol for the Suzuki coupling of 4'-Chloro-4-biphenylboronic acid with aryl halides. This compound is a valuable building block for the synthesis of more complex polychlorinated biphenyls (PCBs) and other substituted aromatic compounds, which are often investigated as pharmaceutical intermediates or in materials science. The protocol herein is a representative procedure based on established methods for structurally similar arylboronic acids and aryl halides.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Below is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a general and robust protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol can be adapted for other aryl halides, though reaction times and temperatures may need to be optimized.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., Bromobenzene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (manifold or balloon)
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Detailed Experimental Procedure
The following workflow diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents, e.g., K₂CO₃).
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst like Pd(PPh₃)₄, it can be added at the beginning with the other solids. If using a combination like Pd(OAc)₂ and a ligand, they can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki couplings of chloro-substituted arylboronic acids with various aryl halides. These data are compiled from literature sources and represent a range of possible outcomes depending on the specific substrates and conditions used.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of a Chloro-Substituted Arylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | ~85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 24 | ~90 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 10 | >98 |
Table 2: Substrate Scope for Suzuki Coupling with 4-Chlorophenylboronic Acid
| Aryl Halide | Product | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | 4-Methoxy-4'-chlorobiphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-4'-chlorobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| 2-Bromopyridine | 2-(4'-Chlorobiphenyl-4-yl)pyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 |
| 4-Iodotoluene | 4-Methyl-4'-chlorobiphenyl | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 96 |
Note: The yields presented are indicative and can vary based on the specific reaction scale and purification method.
Troubleshooting
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more active catalyst system (e.g., with Buchwald ligands).
-
Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed.
-
Base Incompatibility: The choice of base is critical. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
Protodeboronation: This side reaction can consume the boronic acid. Using anhydrous solvents or specific bases like KF can sometimes mitigate this issue.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Reducing the catalyst loading or reaction temperature may help.
-
-
Incomplete Reaction:
-
For unreactive aryl chlorides, higher temperatures, longer reaction times, or more active catalyst systems may be necessary. The reactivity of aryl halides follows the trend I > Br > Cl.[4]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol provided, along with the troubleshooting guide, offers a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the catalyst, base, and solvent system for each specific substrate pairing will ensure high yields and purity of the desired products.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4'-Chloro-4-biphenylboronic acid with aryl halides. The resulting quaterphenyl structures are of significant interest in medicinal chemistry and materials science. Particular attention is given to the selection of palladium catalysts and ligands, which are crucial for the efficient coupling of challenging substrates like aryl chlorides.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Comparative Performance of Palladium Catalysts
The choice of palladium source and ligand is critical for achieving high yields and turnover numbers (TONs) in the Suzuki-Miyaura coupling, especially when using less reactive aryl chlorides. Below is a summary of various catalytic systems used for the coupling of aryl chlorides with arylboronic acids.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Aryl Chloride | Arylboronic Acid | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 4-Chlorotoluene | Phenylboronic acid | ~95 | [4] |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 24 | 4-Chloroanisole | Phenylboronic acid | 98 | [5] |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 95 | [4] |
| 4 | Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 80 | 2-4 | 4-Bromotoluene | Phenylboronic acid | High | [6] |
| 5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Good | [7] |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides and can be applied to the reaction of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is suitable for the coupling of this compound with a substituted aryl bromide.
Materials:
-
This compound (1.1 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Celite
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and n-propanol.
-
To this solution, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), 2M aqueous sodium carbonate, and deionized water.
-
Heat the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexanes:ethyl acetate).[6]
-
Upon completion, cool the reaction to room temperature and add deionized water. Stir the mixture open to the air for 5 minutes.[6]
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media
This protocol offers a more environmentally friendly approach using water as a solvent and microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.2 eq.)
-
Aryl chloride (1.0 eq.)
-
Palladium catalyst (e.g., Pd/C, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Water
Procedure:
-
In a microwave process vial, combine the aryl chloride (1.0 eq.), this compound (1.2 eq.), palladium on carbon (Pd/C, 5 mol%), and potassium carbonate (2.0 eq.).
-
Add water as the solvent.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a typical Suzuki-Miyaura coupling experiment, from reaction setup to product purification.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides an effective method for the synthesis of complex quaterphenyl derivatives. The success of this transformation is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient preparation of these important molecular scaffolds. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve maximum yields and purity.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. nobelprize.org [nobelprize.org]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Ligand Selection for Suzuki-Miyaura Coupling with 4'-Chloro-4-biphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly for the construction of biaryl motifs prevalent in pharmaceuticals and advanced materials. The use of economical but less reactive aryl chlorides as coupling partners presents a significant challenge, necessitating carefully optimized catalytic systems. This document provides a detailed guide for selecting appropriate ligands for the successful coupling of aryl chlorides, with a specific focus on reactions involving substrates like 4'-Chloro-4-biphenylboronic acid. It includes comparative data on ligand performance, detailed experimental protocols, and visual guides to the reaction mechanism and workflow.
Introduction: The Challenge of Aryl Chloride Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][2] While aryl iodides and bromides are highly reactive, the corresponding aryl chlorides are often preferred in industrial applications due to their lower cost and wider availability. However, the strength and inertness of the C-Cl bond make the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst more difficult.[3][4]
To overcome this hurdle, highly active catalyst systems are required. The key to success lies in the choice of ligand coordinated to the palladium center. Effective ligands for this purpose are typically both sterically bulky and strongly electron-donating, properties that promote the crucial oxidative addition and subsequent reductive elimination steps.[4]
Key Ligand Classes for Aryl Chloride Activation
Two main classes of ligands have proven exceptionally effective for the Suzuki-Miyaura coupling of challenging aryl chlorides.
2.1 Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands) Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone with a phosphine group.[5] Their steric bulk facilitates the final reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition of the aryl chloride to the palladium center.[6][7] Ligands such as SPhos, RuPhos, and XPhos are among the most powerful and versatile for this class of transformation.[5]
2.2 N-Heterocyclic Carbenes (NHCs) N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for activating aryl chlorides.[8][9] They are powerful σ-donors, which significantly increases the electron density at the palladium center, thereby promoting oxidative addition.[10] Sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are particularly effective.[11][12]
Comparative Data for Ligand Performance
The selection of an optimal ligand is often context-dependent. The following tables summarize the performance of various high-activity ligands in the Suzuki-Miyaura coupling of representative unactivated aryl chlorides with arylboronic acids, providing a baseline for comparison.
Table 1: Performance of Buchwald-Type Phosphine Ligands
| Ligand | Palladium Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partners |
|---|---|---|---|---|---|---|---|
| SPhos | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 18 | 98 | 4-Chlorotoluene + Phenylboronic acid |
| XPhos | Pd(OAc)₂ (2) | K₃PO₄ | t-AmylOH | 100 | 4 | 97 | 4-Chloroanisole + Phenylboronic acid |
| RuPhos | Pd-G3-RuPhos (1) | K₃PO₄ | Dioxane | 80 | 12 | 95 | Chlorobenzene + 4-methoxyphenylboronic acid |
| P(t-Bu)₃ | Pd₂(dba)₃ (1.5) | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 94 | 4-Chloroanisole + Phenylboronic acid |
Data synthesized from representative literature on aryl chloride coupling.[6][7][13][14]
Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands
| Ligand | Palladium Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partners |
|---|---|---|---|---|---|---|---|
| IPr | (IPr)Pd(allyl)Cl (2) | K₃PO₄ | Dioxane | 80 | 2 | 99 | 4-Chlorotoluene + Phenylboronic acid |
| SIPr | (SIPr)Pd(allyl)Cl (2) | K₂CO₃ | Dioxane | 100 | 16 | 96 | Chlorobenzene + Phenylboronic acid |
| IMes | Pd(OAc)₂ (3) | Cs₂CO₃ | Dioxane | 80 | 18 | 98 | 4-Chloroanisole + Phenylboronic acid |
Data synthesized from representative literature on NHC-catalyzed aryl chloride coupling.[8][10][12]
Visual Guides and Diagrams
4.1 Suzuki-Miyaura Catalytic Cycle The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.
4.2 General Experimental Workflow This flowchart outlines the standard procedure for setting up and running a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Base Selection for Suzuki Coupling of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science applications.[1] The reaction's efficiency and substrate scope are highly dependent on the judicious selection of reaction parameters, with the choice of base being a critical factor influencing yield, reaction rate, and selectivity.[1][2] This document provides a detailed guide to the selection of an appropriate base for the Suzuki coupling of 4'-Chloro-4-biphenylboronic acid, a common building block in organic synthesis.
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[1][2] It is generally accepted that the base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex. This complex then readily undergoes transmetalation with the palladium(II) halide complex, facilitating the transfer of the organic moiety to the palladium center. The choice of base can significantly influence the rate of this step and, consequently, the overall efficiency of the coupling reaction.[1]
Comparative Performance of Different Bases
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. For the Suzuki coupling of aryl chlorides, which are known to be less reactive than the corresponding bromides or iodides, the choice of base is particularly critical. While specific comparative data for this compound is not extensively available, studies on structurally similar aryl chlorides provide valuable insights into the relative efficacy of common bases.
Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently employed and have demonstrated high efficacy in the coupling of aryl chlorides.[1][3][4] Organic bases, such as triethylamine (TEA), are generally less effective under typical Suzuki coupling conditions for aryl chlorides.[1]
Below is a summary of quantitative data from studies on the Suzuki-Miyaura coupling of 4-chlorotoluene and other aryl chlorides, which can serve as a guide for base selection in reactions involving this compound.
| Base | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | MeOH/THF | Ambient | 16 | ~85 | [5] |
| K₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | MeOH/THF | Ambient | 16 | ~80 | [5] |
| K₃PO₄ | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | MeOH/THF | Ambient | 16 | ~90 | [5] |
| Cs₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | MeOH/THF | Ambient | 16 | ~95 | [5] |
| KF | Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | THF | 50 | Overnight | Moderate | [6] |
| t-BuOK | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | MeOH/THF | Ambient | 16 | ~75 | [5] |
| TEA | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | MeOH/THF | Ambient | 16 | ~20 | [5] |
Note: The data presented is compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature.
Experimental Protocols
To determine the optimal base for the Suzuki coupling of this compound with a specific aryl halide, a systematic screening of different bases is recommended. Below is a general experimental protocol for such a screening.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a series of flame-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
To each vial, add one of the selected bases (2.0 mmol).
-
Seal the vials with septa and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system (10 mL) to each vial via syringe.
-
Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixtures to cool to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Determine the isolated yield for each reaction to identify the optimal base.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Suzuki Coupling of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of solvent system is a critical parameter that can significantly influence reaction rate, yield, and selectivity by affecting the solubility of reagents, the stability of the catalyst, and the mechanism of the reaction.
This document provides detailed application notes and protocols for the Suzuki coupling of 4'-Chloro-4-biphenylboronic acid with a representative aryl halide, 1-bromo-4-chlorobenzene. The resulting product, 4,4'-dichlorobiphenyl, is a key intermediate in the synthesis of various complex molecules. We present a comparative analysis of different solvent systems to guide researchers in selecting the optimal conditions for their specific applications.
Comparative Analysis of Solvent Systems
The selection of an appropriate solvent system is crucial for achieving high yields and purity in Suzuki coupling reactions. The following table summarizes the performance of various solvent systems for the coupling of this compound with 1-bromo-4-chlorobenzene. The data has been compiled from various sources and standardized for comparison.
| Solvent System (v/v) | Base | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
| Toluene / EtOH / H₂O (2:1:1) | Na₂CO₃ | Pd(dppf)Cl₂ (2) | 100 | 8 | 92 |
| Dimethylformamide (DMF) / H₂O (5:1) | K₃PO₄ | Pd(OAc)₂ (2) + SPhos (4) | 110 | 6 | 88 |
| Tetrahydrofuran (THF) / H₂O (3:1) | Cs₂CO₃ | Pd₂(dba)₃ (1) + XPhos (2) | 80 | 16 | 78 |
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki coupling of this compound. Researchers should optimize these conditions based on their specific substrates and available equipment.
Protocol 1: General Procedure for Suzuki Coupling in 1,4-Dioxane/Water
This protocol is a widely used and generally reliable method for a broad range of Suzuki couplings.
Materials:
-
This compound (1.0 equiv)
-
1-Bromo-4-chlorobenzene (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 1-bromo-4-chlorobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical concentration is 0.1 M with respect to the boronic acid.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Optimized Procedure for High Yield using Toluene/Ethanol/Water
This protocol often provides higher yields and shorter reaction times for certain substrates.
Materials:
-
This compound (1.0 equiv)
-
1-Bromo-4-chlorobenzene (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Toluene (ACS grade)
-
Ethanol (anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Combine this compound, 1-bromo-4-chlorobenzene, and sodium carbonate in a Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ to the flask under a counterflow of inert gas.
-
Add a degassed 2:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8 hours).
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the key steps in a typical Suzuki coupling reaction.
Caption: A flowchart of the Suzuki coupling experimental workflow.
Signaling Pathway of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves a series of well-defined steps. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
Application Notes: Synthesis of Biaryl Compounds Using 4'-Chloro-4-biphenylboronic Acid
Introduction
4'-Chloro-4-biphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized for the creation of complex biaryl and terphenyl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs). The presence of the chloro-substituent offers a potential site for further functionalization, while the boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This document provides detailed protocols and data for researchers engaged in the synthesis of biaryl compounds using this key intermediate.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] The reaction facilitates the coupling of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4]
The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for 4'-Chloro-4-biphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Chloro-4-biphenylboronic acid as a key intermediate in pharmaceutical synthesis, focusing on its application in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its use in drug discovery and development.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is a versatile reagent widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and substituted biaryl scaffolds.[2][3][4] These structural motifs are prevalent in a wide range of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), sartans (angiotensin II receptor blockers), and other therapeutic agents. The presence of the chloro-substituent on the biphenyl framework makes this compound a valuable building block for creating complex molecules with specific electronic and steric properties, which are crucial for modulating pharmacological activity.
The Suzuki-Miyaura coupling is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4]
Key Applications in Pharmaceutical Synthesis
The biphenyl moiety is a privileged structure in medicinal chemistry. The use of this compound allows for the strategic introduction of a 4-chlorobiphenyl group into a target molecule. This can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Examples of therapeutic areas where biphenyl structures are important include:
-
Anti-inflammatory Agents: Many NSAIDs, such as felbinac, possess a biphenyl core structure.
-
Cardiovascular Drugs: The sartan class of antihypertensives, like losartan and valsartan, are characterized by a biphenyl scaffold.[5]
-
Antifungal and Antimicrobial Agents: Biphenyl derivatives have shown promise as potent antimicrobial and antifungal compounds.
-
Anticancer Therapeutics: The biphenyl framework is present in a number of compounds investigated for their antitumor properties.
Experimental Protocols
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. This is followed by a specific example drawn from the literature for the synthesis of a substituted biphenylamine.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of an aryl bromide with this compound. The specific catalyst, ligand, base, and solvent may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃) (0.02 - 0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DME)
-
Water (for biphasic systems)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If using a biphasic system, add the appropriate amount of water. Add the palladium catalyst and ligand (if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biphenyl product.
Specific Protocol: Synthesis of 4'-Chloro-2,4,6-trimethyl-3-biphenylamine
The following protocol is adapted from the synthesis of substituted biphenylamines for the development of novel therapeutic agents.
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Bromo-2,4,6-trimethylaniline | 214.11 | 1.0 | 1.0 | 214 mg |
| This compound | 232.47 | 1.2 | 1.2 | 279 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.015 | 0.03 | 13.7 mg |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.26 | 0.036 | 0.072 | 7.3 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.2 | 2.2 | 717 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a dry reaction vessel, 3-bromo-2,4,6-trimethylaniline, this compound, and cesium carbonate were combined.
-
Inerting: The vessel was sealed, evacuated, and backfilled with argon.
-
Reagent Addition: Anhydrous 1,4-dioxane was added, followed by the addition of tri-tert-butylphosphine and tris(dibenzylideneacetone)dipalladium(0).
-
Reaction Conditions: The reaction mixture was heated to reflux (approximately 101 °C) and stirred for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture was filtered and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography to yield 4'-chloro-2,4,6-trimethyl-3-biphenylamine.
-
Yield: The isolated yield of the product was 51%.[6]
Data Presentation
The following table summarizes the reaction conditions for the synthesis of 4'-Chloro-2,4,6-trimethyl-3-biphenylamine via Suzuki-Miyaura coupling.
Table 1: Reaction Parameters for the Synthesis of 4'-Chloro-2,4,6-trimethyl-3-biphenylamine
| Parameter | Condition |
| Aryl Halide | 3-Bromo-2,4,6-trimethylaniline |
| Boronic Acid | This compound |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (~101 °C) |
| Reaction Time | 24 hours |
| Product Yield | 51% |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Reactants
This diagram illustrates the roles of the key components in the synthesis of a biphenyl product via Suzuki-Miyaura coupling.
Caption: Roles of key components in the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Sensor Development Using 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-4-biphenylboronic acid is a derivative of boronic acid with potential applications in the development of chemical sensors and biosensors.[1] While specific sensor applications for this particular compound are not extensively documented in current literature, its structural features—namely the boronic acid moiety and the biphenyl backbone—provide a strong basis for its use in detecting a variety of analytes. Boronic acids are well-established as recognition elements for compounds containing cis-1,2- or 1,3-diols, such as saccharides and glycoproteins.[2][3][4] The fundamental principle of detection lies in the reversible covalent interaction between the boronic acid group and the diol of an analyte to form a stable cyclic boronate ester. This binding event can be transduced into a measurable optical or electrochemical signal.
The biphenyl structure of this compound can be functionalized to incorporate fluorophores or electroactive groups, enabling its use in various sensor platforms. The chloro-substitution may also influence the Lewis acidity of the boron atom, potentially modulating its binding affinity and selectivity for target analytes. These application notes provide generalized protocols adapted from well-established methods for other arylboronic acids, offering a foundational framework for developing sensors with this compound.
Principle of Boronic Acid-Based Sensing
The sensing mechanism of boronic acid-based sensors is primarily centered on the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form of the boronic acid. The anionic form exhibits a higher affinity for diols. The binding of a diol-containing analyte stabilizes the tetrahedral state, which can be transduced into a signal in several ways:
-
Fluorescence Sensing: A fluorophore can be integrated into the sensor molecule. The binding of an analyte can modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), leading to a "turn-on" or "turn-off" fluorescent response.[2][3]
-
Electrochemical Sensing: The binding event can alter the electrochemical properties of the sensor molecule when immobilized on an electrode surface. This change can be detected using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS).[4][5][6]
Application 1: Fluorescent Sensing of Saccharides
This protocol outlines the development of a fluorescent sensor for saccharide detection by functionalizing this compound with a fluorophore. The following is an illustrative protocol for creating a simple "turn-on" PET sensor by coupling it with an amino-functionalized fluorophore.
Experimental Protocol: Synthesis of a Fluorescent Saccharide Sensor
Objective: To synthesize a fluorescent sensor by coupling this compound with a fluorophore containing an amino group.
Materials:
-
This compound
-
An amino-functionalized fluorophore (e.g., 1-(aminomethyl)pyrene)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 4'-formyl-4-biphenylboronic acid (a conceptual derivative of the title compound, assuming functionalization is possible) (1.0 eq) and the amino-functionalized fluorophore (1.0 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to a Stable Amine Linkage:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final fluorescent sensor.
-
Protocol for Fluorescence Measurements:
Materials:
-
Synthesized fluorescent sensor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in PBS
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent sensor in a minimal amount of DMSO and dilute to the final working concentration (e.g., 10 µM) in PBS.
-
Place the sensor solution in a quartz cuvette and record the baseline fluorescence spectrum (F₀).
-
Add aliquots of a saccharide stock solution to the cuvette to achieve a range of final concentrations.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).
-
Plot the fluorescence intensity enhancement (F/F₀) against the saccharide concentration to determine the sensor's response.
Data Presentation: Representative Sensor Performance
The following table summarizes hypothetical performance data for a fluorescent sensor based on this compound for the detection of various saccharides.
| Analyte | Linear Range (mM) | Limit of Detection (µM) | Fold Fluorescence Increase (at saturation) |
| D-Fructose | 0.5 - 15 | 150 | 8.5 |
| D-Glucose | 1.0 - 25 | 500 | 4.2 |
| D-Galactose | 1.0 - 20 | 450 | 5.0 |
Note: These values are illustrative and would need to be determined experimentally.
Application 2: Electrochemical Sensing of Glycoproteins
This protocol describes the fabrication of an electrochemical biosensor for the detection of glycoproteins using this compound as a recognition element immobilized on an electrode surface.
Experimental Protocol: Electrode Modification and Detection
Objective: To modify a screen-printed carbon electrode (SPCE) with this compound for the electrochemical detection of a model glycoprotein (e.g., horseradish peroxidase, HRP).
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
4'-Amino-4-biphenylboronic acid (a derivative for covalent immobilization)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model glycoprotein (HRP)
-
Potentiostat
Procedure:
-
Electrode Surface Diazotization and Grafting:
-
Prepare a solution of 4'-amino-4-biphenylboronic acid and sodium nitrite in aqueous HCl to generate the corresponding diazonium salt in situ.
-
Immerse the working area of the SPCE into this solution.
-
Apply a negative potential using cyclic voltammetry or chronoamperometry to electrochemically graft the boronic acid derivative onto the carbon surface.
-
Rinse the modified electrode thoroughly with deionized water and dry it under a stream of nitrogen.
-
-
Electrochemical Measurements:
-
Perform all measurements in a solution containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆] in 0.1 M KCl).
-
Record a baseline cyclic voltammogram (CV) or electrochemical impedance spectrum (EIS) of the modified electrode.
-
Incubate the modified electrode in a solution containing the target glycoprotein (e.g., HRP in PBS) for a set period (e.g., 30 minutes).
-
Rinse the electrode with PBS to remove any non-specifically bound protein.
-
Record the CV or EIS spectrum again in the redox probe solution. The binding of the glycoprotein will hinder the electron transfer, leading to a change in the signal.
-
Data Presentation: Representative Electrochemical Sensor Performance
The table below shows representative data for an electrochemical sensor for HRP detection.
| Analyte | Dynamic Range (ng/mL) | Limit of Detection (ng/mL) | Signal Change (ΔRct %) |
| HRP | 10 - 500 | 5.8 | 250% at 500 ng/mL |
| BSA (control) | - | >1000 | < 5% |
Note: ΔRct refers to the change in charge transfer resistance from EIS measurements. These values are illustrative.
Visualizations
Signaling Pathway for a Fluorescent PET Sensor
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Chloro-4-biphenylboronic Acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-4-biphenylboronic acid is a versatile reagent increasingly employed in the field of bioconjugation. Its unique chemical properties make it a valuable tool for the site-specific modification of proteins, peptides, and other biomolecules. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a stable carbon-carbon bond between an aryl halide-modified biomolecule and the boronic acid.[1][2] This technique offers a robust and highly specific method for attaching payloads such as drugs, imaging agents, or other functional moieties to biological targets.[3]
These application notes provide an overview of the use of this compound in bioconjugation, with a focus on its application in the synthesis of antibody-drug conjugates (ADCs). Detailed protocols for the Suzuki-Miyaura cross-coupling reaction on a model peptide are provided, along with methods for the characterization and quantification of the resulting bioconjugate.
Principle of Application: Suzuki-Miyaura Cross-Coupling in Bioconjugation
The core of this bioconjugation strategy is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide (typically an aryl iodide or bromide incorporated into a biomolecule).[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
For bioconjugation applications, the reaction must be performed under aqueous, biocompatible conditions to maintain the integrity and function of the biomolecule.[1][6] This necessitates the use of water-soluble palladium catalysts and ligands.[1][7] The general scheme for the Suzuki-Miyaura bioconjugation is depicted below.
Figure 1: General workflow for Suzuki-Miyaura bioconjugation.
Application: Synthesis of a Model Antibody-Drug Conjugate (ADC)
A significant application of this compound is in the construction of ADCs. In this context, the biphenyl moiety can act as a linker or part of the cytotoxic payload. The following protocol describes the conjugation of this compound to a model peptide containing a 4-iodophenylalanine residue, mimicking a site-specifically modified antibody.
Experimental Protocol: Suzuki-Miyaura Coupling on a Model Peptide
This protocol is adapted from established procedures for Suzuki-Miyaura reactions on peptides and proteins in aqueous media.[1][2]
Materials:
-
Model Peptide (containing 4-iodophenylalanine)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Water-soluble ligand (e.g., SPhos, RuPhos, or a custom water-soluble phosphine ligand)
-
Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))
-
Degassed, deionized water
-
Organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) for dissolving reagents
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the model peptide in the aqueous buffer.
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMF) and then dilute with the aqueous buffer.
-
Prepare a stock solution of the palladium catalyst and ligand in degassed water or buffer. The catalyst and ligand should be pre-mixed to form the active catalytic species.
-
Prepare a stock solution of the base in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the model peptide solution, the this compound solution, and the base solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst/ligand solution to the reaction mixture under the inert atmosphere.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (typically between 37°C and 60°C) with gentle stirring.
-
Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots and analyzing them by LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding a chelating agent (e.g., EDTA) to sequester the palladium catalyst.
-
Purify the resulting bioconjugate from unreacted starting materials and catalyst components using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the bioconjugate using LC-MS to verify the expected mass of the product.
-
Quantify the yield of the reaction based on the purified product.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki-Miyaura bioconjugation. Note that these values are illustrative and may require optimization for specific biomolecules and applications.
| Parameter | Value | Reference |
| Reactants | ||
| Model Peptide (with 4-iodophenylalanine) | 1 equivalent | [2] |
| This compound | 1.5 - 5 equivalents | [2] |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.05 - 0.1 equivalents | [2] |
| Ligand (e.g., SPhos) | 0.1 - 0.2 equivalents | |
| Base (e.g., K₂CO₃) | 2 - 4 equivalents | [6] |
| Reaction Conditions | ||
| Solvent | Aqueous Buffer (pH 7.4 - 8.5) | [1] |
| Temperature | 37 - 60 °C | |
| Reaction Time | 1 - 24 hours | |
| Expected Outcome | ||
| Conversion Yield | 70 - 95% | [1] |
Characterization of the Bioconjugate
Accurate characterization of the bioconjugate is critical to ensure its quality and functionality. For ADCs, a key parameter is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.
Drug-to-Antibody Ratio (DAR) Calculation
The DAR can be determined using several methods, including UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry (MS).
UV-Vis Spectroscopy: This method is applicable if the drug and antibody have distinct absorbance maxima. The concentrations of the drug and antibody in the ADC sample can be calculated using the Beer-Lambert law and their respective extinction coefficients.
Mass Spectrometry (MS): LC-MS is a powerful technique for determining the DAR and the distribution of different drug-loaded species. By measuring the mass of the intact or reduced ADC, the number of conjugated drug molecules can be precisely determined. The average DAR is then calculated as a weighted average of the different species.
The workflow for DAR determination by LC-MS is outlined below:
Figure 2: Workflow for DAR calculation using LC-MS.
Signaling Pathway and Logical Relationships
The logical relationship for a successful bioconjugation reaction using this compound is dependent on several key factors. The following diagram illustrates these dependencies.
Figure 3: Logical dependencies for successful bioconjugation.
Conclusion
This compound is a valuable reagent for bioconjugation, enabling the creation of stable and well-defined bioconjugates through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a foundation for researchers to apply this chemistry in their own work, particularly in the development of novel ADCs and other targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful implementation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organometallic Palladium Reagents for Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Water‐soluble 2‐arylnaphthoxazole‐derived palladium (II) complexes as phosphine‐free catalysts for the Suzuki reaction in aqueous solvent | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling reaction of challenging aryl chlorides. The following sections outline standard reaction conditions, catalyst selection, and specific procedures for various substrate classes, including electron-rich, electron-poor, and sterically hindered aryl chlorides.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] While aryl bromides and iodides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond. Overcoming this hurdle requires carefully optimized catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the crucial oxidative addition step.[2][3] This document provides practical guidance and experimental protocols for successfully employing aryl chlorides in Suzuki-Miyaura reactions.
General Experimental Workflow
The successful execution of a Suzuki-Miyaura reaction with an aryl chloride substrate involves a series of key steps, from reagent preparation to product purification. The general workflow is outlined below.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of aryl chlorides.
Key Reaction Parameters and Reagents
The success of a Suzuki-Miyaura reaction with an aryl chloride is highly dependent on the careful selection of the catalyst system, base, and solvent.
Catalyst System:
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(CH₃CN)₂Cl₂.[2][4] These Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are highly effective.
-
Buchwald Ligands: SPhos, XPhos, and DavePhos are widely used for their high reactivity with aryl chlorides, including sterically hindered substrates.[3][5]
-
Other Phosphines: PCy₃ and P(t-Bu)₃ have also demonstrated good activity.[6]
-
N-Heterocyclic Carbenes (NHCs): Imidazolium salts, which form NHC ligands in situ, are also effective.
-
Base: The base plays a crucial role in the transmetalation step.
-
Inorganic Bases: K₃PO₄ and K₂CO₃ are commonly used, often in aqueous solutions.[3][7]
-
Hydroxides: NaOH can be effective, particularly in DMF as a solvent.[4]
-
Fluorides: KF is sometimes employed, especially when base-sensitive functional groups are present.
Solvent: A variety of anhydrous and aqueous solvent systems can be used.
-
Anhydrous Solvents: Dioxane, toluene, and DMF are common choices.[3][4]
-
Aqueous Systems: The use of water as a co-solvent with organic solvents like dioxane, ethanol, or acetonitrile can enhance reaction rates and is considered a "green" chemistry approach.[7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides with Buchwald Ligands
This protocol is a general starting point for a wide range of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)
-
SPhos or XPhos (0.02-0.04 mmol, 2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
1,4-Dioxane (3-5 mL)
-
Water (0.3-0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of Electron-Deficient Heteroaryl Chlorides
Electron-deficient heteroaryl chlorides are generally more reactive in the oxidative addition step.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(CH₃CN)₂Cl₂ (0.04 mmol, 4 mol%)
-
A novel bidentate phosphine ligand (as described in the literature) (0.04 mmol, 4 mol%)[4]
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.5 mL)
Procedure:
-
In a reaction vessel under an argon atmosphere, combine the heteroaryl chloride, arylboronic acid, Pd(CH₃CN)₂Cl₂, the phosphine ligand, and NaOH in DMF.[4]
-
Stir the solution at 125 °C for 3.5-10 hours, depending on the substrate.[4]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with cold water and brine, then dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Protocol 3: Coupling of Sterically Hindered and Deactivated Aryl Chlorides
This protocol is suitable for challenging substrates that are less reactive.
Materials:
-
Sterically hindered or deactivated aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
β-Diketiminatophosphane Pd complex (0.001 mmol, 0.1 mol%)[7]
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol/water mixture (e.g., 4:1)
Procedure:
-
Combine the aryl chloride, arylboronic acid, the palladium catalyst, and K₂CO₃ in the ethanol/water solvent system.[7]
-
Heat the reaction mixture at 50 °C.[7]
-
Monitor the reaction for completion.
-
Perform a standard aqueous work-up followed by purification.
Comparative Data for Selected Suzuki-Miyaura Reactions of Aryl Chlorides
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl chlorides.
Table 1: Coupling of Electron-Poor and Electron-Neutral Aryl Chlorides
| Aryl Chloride | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 18 | 95 |
| 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 98 |
| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 95 |
Table 2: Coupling of Electron-Rich and Sterically Hindered Aryl Chlorides
| Aryl Chloride | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 1-Chloro-4-(tert-butyl)benzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 93 |
Catalytic Cycle and Key Intermediates
The catalytic cycle for the Suzuki-Miyaura reaction of aryl chlorides involves several key steps, each influenced by the choice of ligand and reaction conditions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl chlorides.
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and should be determined empirically. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of 4'-Chloro-biphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. This document details a representative one-pot protocol for the synthesis of chloro-substituted biphenyl compounds, a class of molecules often investigated for pharmaceutical applications. The described methodology involves an in situ formation of a boronic ester intermediate via Miyaura borylation, followed by a Suzuki-Miyaura cross-coupling reaction. This approach circumvents the need to synthesize, isolate, and purify the boronic acid or ester, streamlining the path to the desired biphenyl product.[1][2][3]
Core Application: One-Pot Miyaura Borylation/Suzuki-Miyaura Cross-Coupling
The primary application of a one-pot synthesis involving a precursor to 4'-Chloro-4-biphenylboronic acid is the efficient coupling of two different aryl halides to create unsymmetrical biphenyls.[3] This is particularly valuable in drug discovery for the rapid generation of analog libraries. The process begins with the palladium-catalyzed borylation of an aryl halide, followed by the addition of a second aryl halide and an aqueous base to facilitate the subsequent Suzuki-Miyaura coupling in the same reaction vessel.[2][3]
Reaction Scheme:
-
Step 1: Miyaura Borylation (in situ formation of boronic ester) Ar¹-X + (pinB)₂ ---[Pd catalyst, Base]---> Ar¹-Bpin (Where Ar¹-X is an aryl halide like 1-bromo-4-chlorobenzene and (pinB)₂ is bis(pinacolato)diboron)
-
Step 2: Suzuki-Miyaura Cross-Coupling Ar¹-Bpin + Ar²-X ---[Pd catalyst, Aqueous Base]---> Ar¹-Ar² (Where Ar²-X is a second, different aryl halide)
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical conditions and outcomes for the one-pot synthesis of unsymmetrical biphenyls from two different aryl bromides. The data is representative of yields that can be achieved using this methodology.
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst (mol%) | Base (Borylation) | Base (Coupling) | Solvent | Time (Borylation) | Time (Coupling) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Bromotoluene | SiliaCat DPP-Pd (2) | KOAc | K₃PO₄ (aq) | iPrOH | 3 h | 3 h | 94 |
| 2 | 3-Bromopyridine | 4-Bromotoluene | SiliaCat DPP-Pd (2) | KOAc | K₃PO₄ (aq) | iPrOH | 3 h | 3 h | 83 |
| 3 | 4-Bromobenzonitrile | 1-Bromo-4-fluorobenzene | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O | K₃PO₄·7H₂O (aq) | EtOH | 2 h | 12 h | 85 |
| 4 | 1-Bromo-4-chlorobenzene | 4-Bromoacetophenone | Pd(dppf)Cl₂ (1) | KOAc | K₂CO₃ (aq) | Dioxane | 4 h | 16 h | 88 |
Data is compiled for illustrative purposes based on similar reported one-pot borylation/Suzuki reactions.[3][4]
Experimental Protocols
Detailed Methodology: One-Pot Synthesis of 4-Acetyl-4'-chlorobiphenyl
This protocol describes a representative one-pot synthesis of a chloro-substituted biphenyl derivative from two distinct aryl halides.
Materials:
-
1-Bromo-4-chlorobenzene (Aryl Halide 1)
-
4-Bromoacetophenone (Aryl Halide 2)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup (Borylation Step):
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-chlorobenzene (1.0 mmol, 1.0 eq), bis(pinacolato)diboron (1.1 mmol, 1.1 eq), potassium acetate (1.5 mmol, 1.5 eq), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane to the flask.
-
Stir the mixture and heat to 80-90 °C.
-
-
Monitoring the Borylation:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-4 hours).
-
-
Suzuki-Miyaura Coupling Step:
-
Once the borylation is complete, cool the reaction mixture slightly.
-
To the same flask, add 4-bromoacetophenone (1.0 mmol, 1.0 eq).
-
Add a solution of potassium carbonate (3.0 mmol, 3.0 eq) in 1.5 mL of degassed water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
-
Reaction Completion and Work-up:
-
Continue heating and stirring until the second aryl halide is consumed, as monitored by TLC or GC-MS (typically 12-18 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-acetyl-4'-chlorobiphenyl.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the one-pot synthesis of a chloro-biphenyl derivative.
Diagram 2: Catalytic Cycle Relationship
Caption: Interlinked catalytic cycles in the one-pot borylation/Suzuki reaction.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up of Suzuki-Miyaura Reactions with Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its advantages include mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4] However, transitioning this powerful reaction from the laboratory bench to an industrial scale, especially when utilizing substituted boronic acids, presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[4][5]
Substituted boronic acids, particularly those containing heteroatoms or certain electronic functionalities, can be prone to instability, leading to side reactions such as protodeboronation (the cleavage of the C-B bond by a proton source) and homocoupling.[1][6][7] These challenges are often magnified during scale-up due to longer reaction times, potential for localized temperature fluctuations, and the increased impact of impurities.
These application notes provide a comprehensive guide to navigating the complexities of scaling up Suzuki-Miyaura reactions with a focus on substituted boronic acids. Detailed protocols, troubleshooting strategies, and key considerations for process optimization are presented to assist researchers and professionals in the successful implementation of this critical transformation in drug development and manufacturing.
Challenges in Scaling-Up with Substituted Boronic Acids
Several key challenges must be addressed when scaling up Suzuki-Miyaura reactions involving substituted boronic acids:
-
Boronic Acid Instability: Many heteroaryl boronic acids and electronically-substituted aryl boronic acids are susceptible to degradation under reaction conditions.[8][9] Protodeboronation is a major side reaction that reduces the effective concentration of the nucleophile, leading to lower product yields.[1][7]
-
Side Reactions: Besides protodeboronation, other side reactions such as oxidation and palladium-catalyzed homocoupling of the boronic acid can occur, complicating purification and reducing the yield of the desired product.[1][6]
-
Catalyst Deactivation: Lewis-basic functionalities present in some substituted boronic acids (e.g., pyridines) can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.[8]
-
Solubility Issues: The solubility of reactants, catalysts, and bases can change significantly with scale, impacting reaction kinetics and homogeneity. Highly polar heterocyclic compounds, for instance, often have poor solubility in common organic solvents.[8]
-
Exothermic Events: The oxidative addition and transmetalation steps can be exothermic. On a large scale, improper heat management can lead to temperature spikes, promoting side reactions and posing safety risks.[7]
-
Impurity Profile: The formation of byproducts can be more pronounced at scale, necessitating robust purification methods to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).[5][10]
Strategies for Successful Scale-Up
To mitigate the challenges associated with scaling up Suzuki-Miyaura reactions, several strategies can be employed:
-
Use of Boronic Esters: Boronic esters, such as pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters, offer enhanced stability compared to their corresponding boronic acids.[6][9][11] They are less prone to protodeboronation and can be slowly hydrolyzed in situ to release the active boronic acid, maintaining a low steady-state concentration that minimizes side reactions.[7][9]
-
Careful Selection of Reaction Parameters:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands often promote efficient oxidative addition and reductive elimination. For challenging couplings, highly active pre-catalysts are often employed.[12][13]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice of base can influence the rate of reaction and the extent of side reactions.[5][14]
-
Solvent: The solvent system must be chosen to ensure adequate solubility of all components. A mixture of an organic solvent (e.g., toluene, THF, dioxane) and water is often used.[6] The use of surfactants in water can also be an effective and environmentally friendly option for scale-up.[10]
-
-
Controlled Reaction Conditions:
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the catalyst and boronic acids.
-
Temperature Control: Precise temperature control is essential to manage exothermic events and minimize side reactions.
-
Reagent Addition: In some cases, slow addition of the boronic acid or base can help to control the reaction profile and minimize the formation of impurities.[13]
-
-
Process Analytical Technology (PAT): Implementing in-situ reaction monitoring techniques (e.g., HPLC, NMR) can provide real-time data on reaction progress, allowing for better control and optimization of the process.[15]
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. Various scavenging agents (e.g., thiols, activated carbon) can be used during workup to reduce palladium levels to acceptable limits.[3][15]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the scale-up of Suzuki-Miyaura reactions with various substituted boronic acids, highlighting the impact of different parameters on yield and purity.
Table 1: Comparison of Boronic Acids vs. Boronic Esters in Scale-Up
| Entry | Boron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Scale | Yield (%) | Purity (%) | Reference |
| 1 | 4-Formylphenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 10 g | 85 | >98 | [13] |
| 2 | 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (0.5) | K₃PO₄ | Dioxane/H₂O | 10 g | 92 | >99 | [6] |
| 3 | Pyridin-3-ylboronic acid | 4-Chlorotoluene | XPhos Pd G3 (0.1) | K₃PO₄ | t-AmylOH/H₂O | 50 g | 90 | >99 | [5] |
| 4 | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 4-Chlorotoluene | RuPhos Pd G3 (0.05) | K₃PO₄ | 2-MeTHF/H₂O | 1 kg | 95 | >99.5 | [10] |
Table 2: Influence of Catalyst and Ligand on a Kilogram-Scale Reaction
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand | Base | Solvent | Scale | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 1.2 kg | 78 | [3] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (0.5) | dppf | K₃PO₄ | 2-MeTHF/H₂O | 1.5 kg | 91 | [5] |
| 3 | 5-Chloro-2-fluoropyridine | Phenylboronic acid | Pd₂ (dba)₃ (0.2) | SPhos | K₃PO₄ | Dioxane/H₂O | 1 kg | 93 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling with a Substituted Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Substituted phenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 0.1 - 1.0 mol%)
-
Phosphine ligand (if required, e.g., PPh₃, SPhos, 0.2 - 2.0 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, 2-MeTHF, Dioxane)
-
Degassed water
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and ligand (if using a separate ligand).
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent to the reactor via a pump or cannula.
-
Base Addition: Prepare a solution of the base in degassed water. Add the basic solution to the reactor.
-
Heating: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with efficient stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
(Optional) Treat the organic layer with a palladium scavenger (e.g., activated carbon, functionalized silica) to remove residual palladium.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by crystallization, trituration, or column chromatography to obtain the desired product with high purity.
Protocol 2: Scale-Up Suzuki-Miyaura Coupling Using a Boronic Ester for an Unstable Heteroaryl Boronic Acid
This protocol is designed for substrates where the corresponding boronic acid is unstable.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
Heteroaryl boronic ester (e.g., pinacol ester, 1.05 - 1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.05 - 0.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 2-MeTHF/H₂O, 10:1 v/v)
Procedure:
-
Reactor Setup and Inerting: Charge a suitable reactor with the aryl/heteroaryl halide and the heteroaryl boronic ester. Inert the reactor by purging with nitrogen.
-
Solvent and Base Addition: Add the organic solvent, followed by an aqueous solution of the base.
-
Catalyst Addition: Add the palladium pre-catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction to completion. Upon completion, cool the mixture, separate the layers, and wash the organic phase with water and then brine.
-
Palladium Removal and Isolation: Treat the organic layer with a scavenger if necessary. Dry the solution, filter, and concentrate to obtain the crude product.
-
Purification: Purify the product by recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for scaling up Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wwjmrd.com [wwjmrd.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4'-Chloro-4-biphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 4'-Chloro-4-biphenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling reaction with this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
A: A low or nonexistent yield in a Suzuki coupling, especially with a challenging substrate combination like an aryl chloride and an electron-deficient boronic acid, can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to catalyst decomposition and the formation of unwanted side products through homocoupling of the boronic acid.[1]
-
Reagent Purity and Stability:
-
Boronic Acid: this compound, being electron-deficient, can be prone to decomposition.[1] Verify its purity and consider using a fresh batch. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Aryl Halide: Ensure the purity of your aryl chloride coupling partner.
-
Solvents and Base: Use dry, high-purity solvents and ensure your base is finely powdered and anhydrous if required by the protocol.[1]
-
-
Catalyst Activity: The activity of the palladium catalyst is paramount. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1][2] Consider using a more robust, air-stable precatalyst, such as a Buchwald-type G3 or G4 palladacycle.[1]
Systematic Troubleshooting Workflow:
If the initial checks do not resolve the issue, a more detailed investigation into the reaction parameters is necessary. The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling with an electron-deficient boronic acid.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Issue 2: Significant Formation of Side Products
Q: I am observing significant side products, such as the homocoupling of this compound and protodeboronation. How can these be minimized?
A: The formation of side products is a common challenge in Suzuki couplings.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and the presence of water with certain bases.
-
Milder Base: If protodeboronation is significant, consider switching to a milder base like potassium carbonate (K2CO3) or cesium fluoride (CsF).
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can mitigate protodeboronation.
-
Boronic Ester Protection: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a diethanolamine adduct, can prevent premature decomposition.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with an aryl chloride generally more difficult than with an aryl bromide or iodide? A1: The primary challenge with aryl chlorides lies in the first step of the catalytic cycle: oxidative addition. The carbon-chlorine bond is stronger than the carbon-bromine or carbon-iodine bonds, making it more difficult for the palladium catalyst to insert itself. To overcome this, more reactive catalysts, often featuring bulky, electron-rich phosphine ligands (like Buchwald ligands), are required to facilitate this step.[2]
Q2: What is the role of the base in the Suzuki coupling reaction? A2: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[1]
Q3: Can this compound be protected to improve its stability? A3: Yes. If you suspect your boronic acid is degrading under the reaction conditions, you can protect it. A common method is to react it with diethanolamine to form a stable crystalline adduct.[4] This protected form can often be used directly in the Suzuki coupling reaction, where the boronic acid is regenerated in situ.[4]
Q4: What are some recommended starting conditions for the Suzuki coupling of this compound with an aryl chloride? A4: A good starting point for this challenging coupling would be to use a modern palladium precatalyst with a bulky, electron-rich ligand. A strong base and a high-boiling solvent are also recommended. For example:
-
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Ligand: XPhos (if not using a precatalyst)
-
Base: K3PO4 (2-3 equivalents)
-
Solvent: Dioxane/water (e.g., 10:1) or Toluene
-
Temperature: 80-110 °C
Data Presentation
The following tables provide representative data for Suzuki couplings of aryl chlorides with phenylboronic acid derivatives, which can serve as a guide for optimizing your reaction with this compound.
Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 (2) | Toluene/H2O | 100 | 24 | <10 |
| 2 | Pd2(dba)3 (1) | P(t-Bu)3 (2) | K3PO4 (2) | Dioxane | 80 | 12 | 85 |
| 3 | XPhos Pd G2 (1) | - | K3PO4 (2) | Dioxane/H2O | 80 | 8 | 95 |
| 4 | PdCl2(dppf) (2) | - | Cs2CO3 (2) | DMF | 110 | 18 | 78 |
Data is representative and compiled from general trends observed in the literature for similar substrates.
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid
| Entry | Catalyst System | Base (2 Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 100 | 16 | 65 |
| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 16 | 92 |
| 3 | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene/H2O | 100 | 16 | 94 |
| 4 | Pd(OAc)2 / SPhos | NaOt-Bu | Toluene | 100 | 16 | 88 |
This table illustrates the significant impact of base selection on yield for a challenging aryl chloride coupling.[5]
Experimental Protocols
General Experimental Protocol for Suzuki Coupling
The following is a general procedure that should be optimized for your specific substrates.
Caption: General experimental workflow for a Suzuki coupling reaction.
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equivalent), this compound (1.2–1.5 equivalents), and a finely powdered base (e.g., K3PO4, 2.0–3.0 equivalents).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%). Then, add the degassed solvent system (e.g., Dioxane/H2O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol for Protection of Boronic Acid with Diethanolamine
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equivalent) dropwise via pipette while stirring.[4]
-
Precipitation: A precipitate will form. Continue stirring the slurry for 10-15 minutes.[4]
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This diethanolamine adduct can be used directly in the Suzuki coupling reaction.[1][4]
References
Technical Support Center: Minimizing Homocoupling of 4'-Chloro-4-biphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 4'-Chloro-4-biphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Significant formation of 4,4'-dichlorobiphenyl (homocoupling product) is observed.
Question: I am seeing a large amount of the homocoupled byproduct in my reaction mixture, which is reducing the yield of my desired cross-coupled product. What are the primary causes and how can I fix this?
Answer:
The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a common side reaction in Suzuki-Miyaura coupling.[1] The two primary culprits for this unwanted reaction are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[1]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product during its in-situ reduction to the active Pd(0) species.[2]
Troubleshooting Workflow:
References
preventing protodeboronation of 4'-Chloro-4-biphenylboronic acid
Welcome to the Technical Support Center for 4'-Chloro-4-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of protodeboronation during storage and experimental use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-chlorobiphenyl, consuming your starting material and reducing the yield of your desired product in coupling reactions. This reaction is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura couplings.[2][3]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: The rate of protodeboronation is influenced by several factors:
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pH: The reaction is often accelerated under basic conditions (high pH) due to the formation of the more reactive boronate anion.[2][3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of water or other protic solvents is necessary for the protonolysis of the C-B bond.[1]
-
Electronic Effects: The electronic properties of the aryl group can play a role. While the chloro- and phenyl- substituents on this compound are electron-withdrawing, which can influence stability, the overall susceptibility to protodeboronation remains a key consideration.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the longevity and reactivity of your this compound, proper storage is crucial. Boronic acids are susceptible to degradation, particularly through oxidation and protodeboronation, which can be exacerbated by improper storage.
Recommended Storage Conditions:
-
Temperature: Store at 2-8°C. Refrigeration slows down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator, to protect from atmospheric moisture. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Q4: Are there more stable alternatives to this compound?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate , can significantly enhance stability.[4][5][6]
-
Pinacol esters are generally more resistant to protodeboronation and oxidation and are often easier to handle and purify.[4]
-
MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. They slowly release the corresponding boronic acid under basic conditions, which is a key strategy for minimizing protodeboronation in sensitive coupling reactions.[5][6][7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired coupling product and presence of 4-chlorobiphenyl byproduct | Protodeboronation of this compound. | 1. Optimize the base: Use a weaker or non-aqueous base (e.g., Cs₂CO₃, K₃PO₄, KF).2. Lower the reaction temperature: If the desired reaction allows, reducing the temperature can disfavor the protodeboronation side reaction.3. Use anhydrous conditions: Employ rigorously dried solvents and reagents and run the reaction under an inert atmosphere.[9][10][11]4. "Slow-release" strategy: Convert the boronic acid to a more stable MIDA boronate, which will slowly release the active boronic acid during the reaction.[5][6] |
| Inconsistent reaction yields | Degradation of this compound during storage. | 1. Verify storage conditions: Ensure the compound is stored at 2-8°C under an inert atmosphere and protected from moisture.2. Check purity: Analyze the purity of the boronic acid by NMR or LC-MS before use to confirm its integrity. |
| Reaction fails to go to completion | The rate of protodeboronation is competitive with the rate of the desired coupling reaction. | 1. Increase catalyst loading: A more active catalyst system can accelerate the desired reaction, outcompeting protodeboronation.2. Change ligand: Employing a more electron-rich and bulky ligand can sometimes promote the desired coupling over side reactions.3. Use a boronate ester: The pinacol or MIDA ester of this compound will be more stable under the reaction conditions.[4][5] |
Data Presentation
Table 1: Qualitative Stability of 4'-Chloro-4-biphenylboron Derivatives
| Boron Species | Relative Stability to Protodeboronation | Key Considerations |
| This compound | Moderate | Susceptible to degradation under aqueous basic conditions and elevated temperatures. |
| This compound pinacol ester | High | Generally more stable than the corresponding boronic acid. Can still undergo hydrolysis to the boronic acid, which can then protodeboronate.[4] |
| This compound MIDA ester | Very High | Exceptionally stable solid. Requires basic conditions for the slow release of the active boronic acid.[5][6][7][8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol employs conditions designed to suppress the protodeboronation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
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Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if a biphasic system is required)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the anhydrous base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent via syringe. If a biphasic system is necessary, use a minimal amount of degassed water (e.g., a 10:1 organic solvent to water ratio).
-
Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In Situ Generation of Boronic Acid from a MIDA Boronate Ester
This "slow-release" strategy is highly effective for substrates prone to protodeboronation.
Materials:
-
This compound MIDA ester
-
Aryl halide
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., THF/water)
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine the aryl halide (1.0 eq.), this compound MIDA ester (1.1 eq.), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), ligand (e.g., 4 mol% SPhos), and base (e.g., 3.0 eq. K₃PO₄) in a reaction vessel.
-
Add the degassed solvent system (e.g., THF/water 10:1).
-
Seal the vessel and heat the reaction mixture (e.g., to 70 °C).
-
Monitor the reaction progress by LC-MS. The reaction may require a longer time due to the slow release of the boronic acid.
-
Work up and purify as described in Protocol 1.
Visualizations
Diagram 1: General Mechanism of Protodeboronation
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4'-Chloro-4-biphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4'-Chloro-4-biphenylboronic acid.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of products from Suzuki-Miyaura coupling reactions using this compound.
Problem 1: Low or No Yield of the Desired Product After Work-up
Possible Causes:
-
Incomplete Reaction: The Suzuki-Miyaura coupling did not go to completion.
-
Product Loss During Extraction: The desired product has some solubility in the aqueous phase, leading to loss during the work-up.
-
Decomposition of Product: The product may be unstable under the work-up conditions (e.g., acidic or basic washes).
Solutions:
-
Verify Reaction Completion: Before starting the work-up, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Optimize Extraction: If the product is polar, minimize the number of aqueous washes or back-extract the aqueous layers with a more polar organic solvent.
-
Neutralize Carefully: Ensure that any acidic or basic washes are followed by a wash with a neutral solution (e.g., brine) to remove any residual acid or base before concentrating the organic phase.
Problem 2: Presence of Multiple Spots on TLC After Initial Purification
Possible Causes:
-
Co-elution of Impurities: The desired product and one or more impurities may have similar polarities, causing them to elute together during column chromatography.
-
Formation of Side Products: The reaction may have produced significant amounts of side products such as homocoupled boronic acid or dehalogenated starting material.[2]
-
Residual Palladium Catalyst: Dark coloration in the purified product often indicates the presence of residual palladium.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate compounds with close retention factors. For biphenyl compounds, common eluents include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[3][4]
-
Stationary Phase: Consider using a different stationary phase, such as alumina, or a reversed-phase column for highly polar products.
-
-
Address Side Reactions:
-
Homocoupling: To minimize homocoupling of the boronic acid, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote this side reaction.[1][5]
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and appropriate bases.[6]
-
-
Palladium Removal: After the reaction, the mixture can be filtered through a pad of Celite to remove the bulk of the palladium catalyst.[4] Activated charcoal can also be used to treat the organic solution to remove residual palladium.[7]
Problem 3: Difficulty in Achieving High Purity by Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The solvent system may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor.
-
Oiling Out: The product may be melting in the hot solvent and separating as an oil rather than crystallizing upon cooling.
-
Co-crystallization of Impurities: An impurity with a similar structure to the product may be co-crystallizing.
Solutions:
-
Systematic Solvent Screening: Test a range of single and mixed solvent systems to find the ideal conditions for recrystallization. The desired product should be sparingly soluble at room temperature and highly soluble at elevated temperatures.[8][9] For biphenyl compounds, solvent systems like hexanes/methanol or hexanes/ethyl acetate can be effective.[7]
-
Prevent Oiling Out: If the product oils out, try using a larger volume of solvent or a solvent system with a lower boiling point. Seeding the solution with a pure crystal of the product can also encourage crystallization over oiling out.[10]
-
Iterative Purification: If impurities persist, a second purification step, such as column chromatography followed by recrystallization, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura reactions with this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Protodeboronated Byproduct: The biphenyl where the boronic acid group has been replaced by a hydrogen atom.[6]
-
Dehalogenated Starting Material: The aryl halide starting material where the halogen has been replaced by a hydrogen atom.[5]
-
Residual Palladium Catalyst: Can be observed as a dark coloration of the product.[2]
Q2: How can I remove unreacted boronic acid from my product?
A2: Unreacted boronic acids can often be removed by a basic wash during the work-up (e.g., with aqueous sodium carbonate or sodium hydroxide), as they will form a water-soluble boronate salt.[11] However, if your product is also acidic, this method may not be suitable. In such cases, column chromatography is the most effective method for separation.
Q3: What is the best way to remove the palladium catalyst after the reaction?
A3: A common and effective method is to filter the reaction mixture through a plug of Celite after dilution with an organic solvent.[4] For more complete removal, the organic solution can be stirred with activated charcoal for a period and then filtered.[7]
Q4: I am having trouble separating my product from the homocoupled byproduct of the boronic acid. What should I do?
A4: The homocoupled byproduct often has a different polarity compared to the desired cross-coupled product. Optimizing the mobile phase for flash column chromatography is the best approach. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes) can often resolve these two compounds.
Q5: Can I use recrystallization as the sole method of purification?
A5: Recrystallization can be a very effective purification technique if the crude product is relatively clean (i.e., one major product is visible by TLC).[12] However, for complex mixtures with multiple byproducts, column chromatography is generally recommended as the primary purification step, which can then be followed by recrystallization to achieve high purity.[3][7]
Data Presentation
Table 1: Typical Yields for Suzuki-Miyaura Reactions of Chloro-Substituted Aryl Boronic Acids with Aryl Halides
| Aryl Halide | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Methoxy aryl iodide | Chlorinated aryl boronic acid | Pd(dba)₂ / DPDB | K₃PO₄·H₂O | Toluene | 65-98 | [4] |
| 4-Iodoanisole | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | High | [13] |
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | - | [13] |
Table 2: Recommended Purification Methods for Products of this compound Reactions
| Purification Method | Typical Application | Key Parameters | Common Solvents/Reagents |
| Flash Column Chromatography | Primary purification to separate the desired product from starting materials and byproducts. | Stationary Phase: Silica gel[3][7] Eluent: Gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[7][14] | Hexanes, Ethyl Acetate, Dichloromethane |
| Recrystallization | Final purification step to obtain a highly pure, crystalline product. | Solvent Selection: Product should be highly soluble in hot solvent and poorly soluble in cold solvent.[8][9] | Hexanes/Methanol,[7] Hexanes/Ethyl Acetate, Ethanol/Water |
| Liquid-Liquid Extraction | Initial work-up to remove inorganic salts and water-soluble impurities. | Solvent Choice: Use an organic solvent in which the product is highly soluble and immiscible with water. | Ethyl Acetate, Dichloromethane, Diethyl Ether |
| Filtration through Celite | Removal of precipitated palladium catalyst. | Use a pad of Celite over a fritted funnel. | - |
| Activated Charcoal Treatment | Removal of soluble palladium residues. | Stir the organic solution with activated charcoal, then filter. | Activated Charcoal |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (10 mL).[7]
-
Add water (7 mL) and transfer the mixture to a separatory funnel.[7]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the same organic solvent (e.g., ethyl acetate, 2 x 10 mL).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is sparingly soluble at room temperature but very soluble when hot (e.g., a mixture of hexanes and methanol).[7]
-
Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[15]
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of biaryl compounds.
Caption: A troubleshooting decision tree for low yield or impure products.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. How To [chem.rochester.edu]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 14. An alternative clean-up column for the determination of polychlorinated biphenyls in solid matrices - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Palladium Catalyst Removal from Suzuki Reaction Products
Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for purifying the products of Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established limits for palladium residues in APIs. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[1][2] The limit for parenteral (injectable) drugs is significantly stricter at 1 ppm.[1]
Q2: How can I quantify the amount of residual palladium in my product?
A2: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4][5] This technique offers high sensitivity and is capable of detecting palladium concentrations down to parts per billion (ppb) levels.[6] Colorimetric and fluorimetric methods are also being developed for faster, more user-friendly analysis.[3][5]
Q3: What are the most common methods for removing residual palladium?
A3: The most prevalent methods for palladium removal include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[7][8]
-
Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor.[8][9]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[7][10][11]
-
Solvent Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[8][11]
-
Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[8][10]
Q4: What is catalyst leaching and how can I minimize it?
A4: Catalyst leaching is the process where palladium from a solid-supported (heterogeneous) catalyst dissolves into the reaction mixture, acting as a homogeneous catalyst.[12][13][14] This can make palladium removal more challenging. While the leached palladium may redeposit onto the support at the end of the reaction, some can remain in the product solution.[14] To minimize leaching, it is important to use robust catalyst supports and optimized reaction conditions.
Troubleshooting Guide
Issue 1: High residual palladium levels after initial purification (e.g., filtration or extraction).
-
Possible Cause: The palladium may be in a soluble, homogeneous form. Simple filtration is ineffective for removing dissolved palladium species.[1][6] Strong chelation of palladium by the product, particularly in molecules containing nitrogen or sulfur heteroatoms, can also enhance its solubility.[7]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based, amine-based, or triamine-based scavengers are often effective.[7][15]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[7][8]
-
Activated Carbon Treatment: Stir the product solution with activated carbon.[7][8] Be aware that this can sometimes lead to product loss due to non-specific adsorption.[7][8]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[6][8]
-
Issue 2: Significant product loss during palladium removal.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[7][8]
-
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[7]
-
Wash the Adsorbent: After filtration, wash the activated carbon or scavenger with fresh solvent to recover adsorbed product.[7]
-
Issue 3: Palladium "black" has precipitated in the reaction mixture.
-
Possible Cause: The palladium catalyst has agglomerated and precipitated out of the solution. This can happen when the reaction is exposed to oxygen.
-
Suggested Solution:
Data on Palladium Removal Efficiency
The following tables summarize quantitative data on the effectiveness of various palladium removal methods.
Table 1: Efficiency of Metal Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Smopex®-111 (thiol-based) | 100 | <2 | 1 wt% scavenger, 60°C, 1 hour in toluene | [6] |
| Smopex®-234 (thiol-based) | 100 | <5 | 1 wt% scavenger, 60°C, 1 hour in toluene | [6] |
| Biotage® MP-TMT | 33,000 | <200 | 5 equivalents, RT, overnight | [16] |
| Biotage® MP-TMT | 500-800 | <10 | 5 equivalents, RT, overnight | [16][17] |
| PhosphonicS SPM32 | 2100 (from Pd(OAc)₂) | ~31.5 (98.7% removal) | 2 mL scavenger in 50 mL acetonitrile, 1000 RPM, 2 hours | [18] |
| PhosphonicS SPM32 | 2100 (from Pd(OAc)₂) | <10.5 (>99.5% removal) | 2 mL scavenger in 50 mL acetonitrile, 1000 RPM, 20 hours | [18] |
| MP-TMT | 330 | ~10-30 | 0.20 wt, overnight in DMF | [9] |
| Si-TMT | > target | < target | 0.03 wt, 2 hours at 35°C | [9] |
Table 2: Efficiency of Activated Carbon and Other Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Activated Carbon (Darco KB-B) | 300 | <1 | 0.2 wt in THF at 45°C for 18h, followed by filtration and crystallization | [9] |
| Nuchar AquaGuard Activated Carbon | 9100 | ~6552 (28% removal) | - | [9] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 (>97% removal) | 0.7 wt carbon, 0.35 wt chelating agent | [9] |
| Recrystallization | 130-1916 | 182 | Methanol, 63-64°C | [9] |
| Recrystallization | 1755-1916 | 75 | Methanol, 63-64°C | [9] |
| Recrystallization | 200 | <10 | - | [9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Metal Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[8]
-
Scavenger Addition: Add the selected metal scavenger (typically 2-10 equivalents relative to the palladium content).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[8] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[7]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.[7]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[7]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[7] Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[7]
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[7]
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[7]
Visual Guides
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching | Semantic Scholar [semanticscholar.org]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. biotage.com [biotage.com]
- 17. sopachem.com [sopachem.com]
- 18. spinchem.com [spinchem.com]
Technical Support Center: 4'-Chloro-4-biphenylboronic acid Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4'-Chloro-4-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on the critical role of temperature.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge, often related to suboptimal reaction temperature. Aryl chlorides, such as the parent compound for this compound, are generally less reactive than the corresponding bromides or iodides and typically require higher temperatures to facilitate the rate-limiting oxidative addition step.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature in increments of 10-20 °C, typically in the range of 80-120 °C. For challenging couplings, temperatures as high as 140 °C may be necessary.[2] | Higher temperatures increase the rate of oxidative addition of the aryl chloride to the palladium(0) catalyst, which is often the slow step in the catalytic cycle. Studies have shown a direct correlation between increased temperature and higher conversion rates for aryl halides.[2] |
| Catalyst System | Use a palladium catalyst with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Consider using a pre-catalyst for better consistency. | These ligands promote the oxidative addition step and enhance catalyst stability at elevated temperatures. |
| Solvent | Use high-boiling point aprotic solvents such as dioxane, toluene, or DMF. A combination of an organic solvent with water is common. | These solvents can accommodate the higher temperatures required for the reaction and can influence the solubility of the reagents and catalyst. |
| Base | Employ a moderately strong base like K₃PO₄ or Cs₂CO₃. | The choice of base is crucial for the transmetalation step. Stronger bases are often required for less reactive aryl chlorides. |
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Side Products
The formation of byproducts such as homocoupled boronic acid and protodeboronated starting material can become significant at elevated temperatures.
| Side Product | Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen and can be exacerbated at higher temperatures. | 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen).2. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.3. Temperature Optimization: While higher temperatures may be needed for the main reaction, excessive heat can promote homocoupling. Find the optimal temperature that balances yield and side product formation. |
| Protodeboronation | This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be influenced by temperature, base strength, and the presence of water. Interestingly, protodeboronation can sometimes be more prevalent at lower temperatures if the transmetalation step is slow, allowing for prolonged exposure of the boronic acid to the basic aqueous phase.[3] | 1. Anhydrous Conditions: If protodeboronation is significant, consider switching to anhydrous conditions, although this may require different bases and solvents.[4]2. Milder Base: A very strong base in the presence of water can accelerate protodeboronation. Consider screening milder bases if this is a persistent issue.3. Temperature Balance: Find a temperature high enough to promote efficient transmetalation, which can outcompete the protodeboronation pathway.[3] |
dot
Caption: Influence of high temperature on reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Suzuki coupling of this compound?
A1: For aryl chlorides, the optimal temperature is typically in the range of 80 °C to 120 °C. One study on the Suzuki coupling of an aryl chloride showed that increasing the temperature from 80 °C to 110 °C can significantly increase the reaction yield. It is recommended to start with a temperature around 80-90 °C and increase it if the reaction is sluggish.
Q2: How does temperature affect the stability of this compound?
Q3: Can running the reaction at a lower temperature for a longer time improve the yield and reduce side products?
A3: Not necessarily. While reducing temperature can sometimes minimize certain side reactions, the oxidative addition of aryl chlorides is often very slow at lower temperatures, which can lead to no reaction or even an increase in other side reactions like protodeboronation if the transmetalation step becomes the bottleneck.[3] It is a matter of finding the right balance for the specific substrate combination.
Q4: Is it possible to run the Suzuki coupling of this compound at room temperature?
A4: While some highly active catalyst systems have been developed for room-temperature Suzuki coupling of aryl chlorides, these are not universally applicable and often require specific, and sometimes expensive, ligands.[5][6] For standard laboratory procedures with common catalysts, elevated temperatures are generally required for efficient coupling of aryl chlorides.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl chloride. This should be adapted and optimized for your specific reaction partners.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
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Reaction Setup: To a flame-dried Schlenk flask, add the aryl chloride (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like SPhos Pd G3; typically 1-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes the effect of temperature on the conversion of an aryl halide in a Suzuki-Miyaura coupling reaction, illustrating the general trend observed.
Table 1: Effect of Temperature on Aryl Halide Conversion
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 100 | 72 |
| 2 | 120 | 85 |
| 3 | 140 | >95 |
Data adapted from a study on 4-bromoacetophenone, which is expected to show a similar trend for aryl chlorides, although potentially requiring higher temperatures for equivalent conversions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. reddit.com [reddit.com]
- 4. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides | Semantic Scholar [semanticscholar.org]
Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids. These substrates are known to be challenging due to slower reaction kinetics, particularly in the transmetalation step.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem: Low to No Yield of the Desired Product
-
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is not working or giving very low yields. What are the most likely causes and what should I check first?
A1: Low or no yield in these reactions is a common issue, often stemming from inefficient transmetalation or catalyst deactivation.[1][2] Here are the primary factors to investigate:
-
Catalyst and Ligand Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated.[2] For electron-deficient partners, a highly active catalyst system is crucial.
-
Suboptimal Base: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[2] An inappropriate base can lead to reaction failure.
-
Slow Transmetalation: Electron-deficient boronic acids have a slower rate of transmetalation, which is often the rate-limiting step in the catalytic cycle.[1]
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[3]
Solutions to Try:
-
Switch to a More Active Catalyst System: Use bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), which are known to accelerate both oxidative addition and reductive elimination.[3] Pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also be more effective than generating the catalyst in situ.[3][4]
-
Optimize the Base: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2][3] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the slow transmetalation step.[2][3]
-
Ensure Rigorous Inert Conditions: Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup.[2][3]
-
Problem: Significant Protodeboronation Side Product
-
Q2: I am observing a significant amount of the arene product resulting from the replacement of the boronic acid group with a hydrogen atom. How can I prevent this protodeboronation?
A2: Protodeboronation is a common side reaction, especially with electron-deficient and heteroaromatic boronic acids, which are more susceptible to hydrolysis under basic conditions.[2][5][6]
Solutions to Minimize Protodeboronation:
-
Use Milder or Anhydrous Bases: Switch to a milder base like potassium fluoride (KF) or use strictly anhydrous conditions.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative before the reaction. Common protecting groups include:
-
Pinacol esters (Bpin): These are more resistant to protodeboronation.[2]
-
MIDA boronates: These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions.[2][4]
-
Trifluoroborate salts (BF₃K): These salts are generally more stable to aqueous and basic conditions than the corresponding boronic acids.[2]
-
Diethanolamine adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[7]
-
-
Control Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the decomposition pathway.[4]
-
Problem: Homocoupling of the Boronic Acid (Glaser-Hay type side reaction)
-
Q3: My main byproduct is the symmetrical biaryl from the homocoupling of my electron-deficient boronic acid. What causes this and how can I suppress it?
A3: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture, which can oxidize the boronic acid.[3][6]
Strategies to Prevent Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the palladium catalyst.[2][3]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species.[4] If you are using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its rapid reduction to Pd(0).[3]
-
Optimize Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product and favoring the desired cross-coupling pathway.[4]
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting failed Suzuki reactions with electron-deficient boronic acids.
Caption: A troubleshooting workflow for Suzuki couplings with electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
-
Q4: Which ligands are generally most effective for coupling electron-deficient boronic acids?
A4: The most effective ligands are typically bulky and electron-rich.[8] These properties enhance the rates of both the oxidative addition and the subsequent, often rate-limiting, transmetalation and reductive elimination steps. Buchwald-type biarylphosphine ligands are highly recommended.[1]
-
Q5: How does the choice of base and solvent impact the reaction?
A5: The base and solvent work in concert to facilitate the reaction.
-
Base: The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[8][9] For sluggish, electron-deficient boronic acids, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1]
-
Solvent: The solvent must solubilize the reagents and catalyst. Aprotic polar solvents or mixtures with water are common. For instance, combinations like Toluene/H₂O or Dioxane/H₂O are frequently used with inorganic bases.[1] In some cases, polar aprotic solvents like NMP have been shown to be effective, especially when both coupling partners are electron-poor.[10]
-
Data Presentation: Comparison of Reaction Conditions
The selection of catalyst, ligand, and base is critical for success. The tables below summarize typical components used for these challenging couplings.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 2-5 |
Data compiled from literature analysis.[1]
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent System | Comments |
|---|---|---|
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate analysis.[1] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength. Dioxane is a peroxide-forming solvent.[1] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions, but is more expensive and can promote side reactions.[1] |
| Et₃N (Triethylamine) | Acetonitrile | An organic base useful for anhydrous conditions, but may be too weak for activating electron-deficient boronic acids.[1] |
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the challenge with electron-deficient boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the coupling of an aryl halide with an electron-deficient boronic acid using a Buchwald-type ligand and pre-catalyst.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.[2][3]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
This procedure can be used to stabilize a sensitive electron-deficient boronic acid prior to its use in a Suzuki coupling.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[3]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[3]
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.[3]
-
Isolation: Isolate the white solid product by vacuum filtration.[3]
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 4'-Chloro-4-biphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Chloro-4-biphenylboronic acid. The following information is intended to help resolve common issues encountered during experimental procedures, with a particular focus on the critical role of maintaining an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an inert atmosphere in reactions with this compound?
A1: The primary role of an inert atmosphere, typically nitrogen or argon, is to exclude oxygen and moisture from the reaction environment.[1] Both oxygen and moisture can lead to significantly lower yields and the formation of unwanted byproducts by degrading the sensitive reagents involved, particularly the palladium catalyst and the boronic acid itself.[2][3]
Q2: What are the specific consequences of exposing my this compound reaction to air (oxygen)?
A2: Exposing the reaction to oxygen can lead to several detrimental side reactions:
-
Catalyst Oxidation: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species, which halts the catalytic cycle.[4]
-
Homocoupling: Oxygen promotes the oxidative homocoupling of this compound to form 4,4'-dichlorobiphenyl, an undesired byproduct that can complicate purification.[1][5]
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki-Miyaura coupling reactions, can be oxidized by air, which reduces their ability to stabilize the palladium catalyst.[3]
Q3: How does moisture affect reactions with this compound?
A3: Moisture can negatively impact the reaction through:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-chlorobiphenyl and reducing the amount of boronic acid available for the desired cross-coupling.[3][6]
-
Hydrolysis of Reagents: While boronic acids are relatively stable to water, some reagents used in the reaction mixture might be sensitive to hydrolysis.
Q4: Is an inert atmosphere always necessary for reactions involving this compound?
A4: For optimal and reproducible results, especially for high-yield synthesis required in drug development, maintaining an inert atmosphere is strongly recommended. While some robust Suzuki-Miyaura coupling reactions might proceed in the presence of air, the yields are often lower, and the product is less pure.[5] For reactions sensitive to impurities and side products, the exclusion of air and moisture is critical.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Oxygen Contamination: Inactivation of the palladium catalyst and degradation of the boronic acid.[2][3] 2. Moisture Presence: Protodeboronation of the boronic acid.[3][6] 3. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | 1. Ensure a Rigorous Inert Atmosphere: Use a Schlenk line or a glovebox. Ensure all glassware is oven-dried and cooled under an inert gas stream.[7] 2. Degas Solvents: Thoroughly degas all solvents and water (if used in the reaction) by sparging with an inert gas or by freeze-pump-thaw cycles.[2] 3. Use Fresh Reagents: Use a fresh, high-purity palladium catalyst and this compound. Store them under an inert atmosphere. |
| Presence of Homocoupling Byproduct (4,4'-dichlorobiphenyl) | Oxygen in the Reaction: Oxygen promotes the oxidative homocoupling of the boronic acid.[1][5] | Improve Inert Atmosphere Technique: Refine your Schlenk line or glovebox technique to minimize oxygen exposure. Purge the reaction vessel thoroughly with inert gas before adding reagents. |
| Formation of 4-chlorobiphenyl | Protodeboronation: The boronic acid is being replaced by a hydrogen atom, likely due to the presence of moisture or acidic impurities.[3][6] | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. 2. Check Base Quality: Use a high-purity, anhydrous base. 3. Optimize Reaction Conditions: Consider using a milder base or adjusting the reaction temperature and time to minimize this side reaction. |
| Reaction Fails to Initiate or Stalls | 1. Catalyst Poisoning: Trace impurities or oxygen can poison the palladium catalyst. 2. Poor Reagent Solubility: The reagents may not be sufficiently soluble in the chosen solvent system. | 1. Purify Reagents: If necessary, purify the starting materials. 2. Solvent Screening: Experiment with different degassed solvent systems to improve solubility. 3. Increase Stirring Rate: Vigorous stirring is crucial, especially for heterogeneous mixtures.[6] |
Data Presentation
The following table provides representative data on the impact of the reaction atmosphere on the yield and purity of a typical Suzuki-Miyaura coupling reaction using this compound.
| Atmosphere | Product Yield (%) | Purity (%) | Homocoupling Byproduct (%) |
| Inert (Argon) | 85-95% | >98% | <2% |
| Air | 30-50% | 70-85% | 10-20% |
Note: These are representative values based on typical outcomes described in the literature for similar arylboronic acids. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound under an Inert Atmosphere
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask and condenser
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply with a Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask with the stir bar and condenser and connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Solids: Under a positive pressure of inert gas, quickly add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction under an inert atmosphere.
Caption: Degradation pathways in the absence of an inert atmosphere.
References
Technical Support Center: Recrystallization of 4'-Chloro-4-biphenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4'-Chloro-4-biphenylboronic acid by removing its common impurity, the corresponding boroxine.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and why is it a common impurity in this compound?
A boroxine is a six-membered ring that is the cyclic anhydride of three boronic acid molecules, formed through the intermolecular dehydration of the boronic acid's hydroxyl groups.[1] This dehydration is a reversible equilibrium process.[2] In the solid state or in anhydrous solvents, the equilibrium can favor the formation of the boroxine. Since the synthesis and storage of boronic acids often involve anhydrous conditions, boroxine formation is a common issue.
Q2: How can I detect the presence of boroxine in my sample of this compound?
The presence of boroxines can be detected by several analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, boroxine formation can lead to broadened peaks or the appearance of multiple sets of signals for the aromatic protons. In mass spectrometry, the boroxine will appear as a higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.
Q3: Why is recrystallization an effective method for removing boroxines?
Recrystallization is effective because the equilibrium between the boronic acid and the boroxine can be manipulated by the choice of solvent.[2] Specifically, the presence of water in the recrystallization solvent system shifts the equilibrium from the boroxine back to the desired boronic acid through hydrolysis.[3][4] As the boronic acid is typically less soluble than the boroxine in appropriate solvent systems at lower temperatures, it will selectively crystallize out, leaving the remaining boroxine and other impurities in the mother liquor.
Q4: What is the key principle behind selecting a solvent system for this recrystallization?
The ideal solvent system for removing boroxines will have two key properties. Firstly, it should be a mixture of a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Secondly, the solvent system must contain a controlled amount of water to facilitate the hydrolysis of the boroxine back to the boronic acid.[3] A common approach is to use a primary solvent that dissolves the boronic acid when hot, and an anti-solvent that is miscible with the primary solvent but in which the boronic acid is insoluble, to induce crystallization upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the recrystallization of this compound to remove boroxine impurities using a mixed solvent system.
Materials:
-
Crude this compound (containing boroxine)
-
Acetone (ACS grade or higher)
-
Deionized water
-
Hexanes (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in a clean, dry Erlenmeyer flask.
-
For every 1 gram of crude material, add 5-10 mL of acetone.
-
Gently heat the mixture to 40-50°C while stirring to dissolve the solid. Avoid boiling, as this can promote dehydration back to the boroxine.
-
-
Hydrolysis of Boroxine:
-
Once the solid is dissolved, add deionized water dropwise while maintaining the temperature and stirring.
-
Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the saturation point is being approached and that there is sufficient water to hydrolyze the boroxine.
-
Add a few more drops of acetone until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized boronic acid.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of a cold 1:1 mixture of acetone and hexanes to remove any residual soluble impurities.
-
Continue to pull a vacuum for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a clean, dry watch glass or petri dish.
-
Dry the purified this compound under vacuum at a temperature not exceeding 40°C to prevent dehydration back to the boroxine.
-
Data Presentation
| Solvent System | This compound Solubility | Corresponding Boroxine Solubility | Rationale for Use in Recrystallization |
| Acetone/Water | High at 40-50°C; Low at 0-5°C | Moderate to High | Acetone dissolves the boronic acid, while the added water facilitates boroxine hydrolysis. The boronic acid's lower solubility at cold temperatures allows for selective crystallization. |
| Ethanol/Water | High at 60-70°C; Low at 0-5°C | Moderate to High | Similar to acetone/water, ethanol acts as a good solvent at elevated temperatures, and water promotes the necessary hydrolysis. |
| Tetrahydrofuran (THF)/Hexanes | High in THF; Insoluble in Hexanes | High in THF; Soluble in Hexanes | THF is a good solvent for both species. The addition of hexanes as an anti-solvent reduces the polarity, causing the more polar boronic acid to precipitate while the less polar boroxine tends to remain in solution. Water can be added to the THF to ensure hydrolysis. |
| Toluene | Low at room temp; Moderate when hot | High | Toluene can be used for trituration or recrystallization. The boroxine is generally more soluble than the boronic acid. The addition of a small amount of a polar co-solvent and water may be necessary. |
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Detailed Troubleshooting Q&A
Q: My product has "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point, or when the solution is cooled too quickly.
-
Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount of the primary solvent (e.g., acetone) to decrease the saturation level slightly. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2: If adding more primary solvent does not resolve the issue, it may be that the boiling point of your solvent system is too high. Consider a different solvent system with a lower boiling point.
Q: I have a very low yield of crystals after the recrystallization. What could be the cause?
A: Low recovery can be due to several factors:
-
Cause 1: Incomplete crystallization. You may not have cooled the solution for a long enough period or to a low enough temperature.
-
Solution: Ensure the flask is kept in an ice bath for at least 30 minutes, and preferably longer.
-
-
Cause 2: Using too much solvent. If the initial amount of solvent used to dissolve the crude product was excessive, the solution may not be supersaturated enough upon cooling.
-
Solution: You can try to carefully evaporate some of the solvent by gently heating the solution and then repeating the cooling process.
-
-
Cause 3: Washing with too much or warm solvent. Washing the collected crystals with a large volume of solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Q: My analytical data (NMR, Mass Spec) shows that there is still a significant amount of boroxine in my product after one recrystallization. What should I do?
A: This indicates that the hydrolysis of the boroxine was incomplete.
-
Solution 1: Perform a second recrystallization. In the subsequent attempt, increase the amount of water added to the solvent system. After adding the water, stir the solution at a slightly elevated temperature (e.g., 40°C) for a longer period (e.g., 30 minutes) before allowing it to cool. This will provide more time for the hydrolysis to go to completion.
-
Solution 2: Ensure that the crude material is fully dissolved before adding the water. If some of the material remains as a solid, the boroxine within it may not be accessible for hydrolysis.
By following this guide, researchers can effectively purify this compound and troubleshoot common issues that may arise during the process.
References
Technical Support Center: Suzuki Coupling with Aryl Chlorides
Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions involving aryl chlorides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Common Side Reactions: An Overview
While a powerful tool for C-C bond formation, the Suzuki-Miyaura coupling of aryl chlorides can be prone to several side reactions that can diminish the yield of the desired product and complicate purification. The three most common side reactions are:
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent and its replacement with a carbon-hydrogen bond.[1][2][3]
-
Dehalogenation: The reduction of the aryl chloride starting material, where the chlorine atom is replaced by a hydrogen atom.[2][4]
-
Homocoupling: The undesired coupling of two molecules of the boronic acid reagent to form a symmetrical biaryl byproduct.[1][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki coupling reaction with aryl chlorides.
Issue 1: Low yield of the desired product with significant formation of a dehalogenated arene.
Possible Cause: Dehalogenation of the aryl chloride starting material is a common side reaction.[4] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[2]
Troubleshooting Steps:
-
Re-evaluate your base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃.[5]
-
Solvent choice is critical: Protic solvents like alcohols can act as a hydride source.[5] Switching to aprotic solvents such as dioxane, THF, or toluene is often beneficial.[5]
-
Optimize reaction temperature and time: Higher temperatures and prolonged reaction times can favor dehalogenation.[5] Aim for the lowest temperature and shortest reaction time that allows for efficient conversion to the desired product.[5]
-
Ligand selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway over dehalogenation.[6]
Issue 2: Formation of a significant amount of homocoupled biaryl product derived from the boronic acid.
Possible Cause: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of the Pd(II) precatalyst or the presence of oxygen.[4][7]
Troubleshooting Steps:
-
Ensure rigorous degassing: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[8][9] Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[10]
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1][10]
-
Use a slight excess of the aryl chloride: This can help to ensure that the palladium catalyst preferentially reacts with the aryl chloride via oxidative addition rather than participating in boronic acid homocoupling.[10]
-
Choice of palladium source: Using a Pd(0) source directly or a precatalyst that readily forms the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.
Issue 3: Low conversion of starting materials and detection of the protonated form of the boronic acid.
Possible Cause: Protodeboronation, the undesired cleavage of the C-B bond, consumes the boronic acid and reduces the yield of the desired product.[2][3] This side reaction is highly dependent on the substrate and reaction conditions.[11]
Troubleshooting Steps:
-
Base selection: The choice of base is critical. For boronic acids prone to protodeboronation, milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.[3]
-
Use of boronic esters: Boronic esters, such as pinacol esters or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[11][12] A "slow release" strategy using these esters can maintain a low concentration of the active boronic acid, minimizing side reactions.[11]
-
Anhydrous conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation.[3] Using anhydrous solvents and minimizing the amount of water can be beneficial.[3]
-
Reaction temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help suppress protodeboronation.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki coupling with aryl chlorides?
A1: The three most prevalent side reactions are protodeboronation of the boronic acid, dehalogenation of the aryl chloride, and homocoupling of the boronic acid.[1][2][4]
Q2: How can I detect the formation of side products in my reaction?
A2: Side products can be identified by analyzing the crude reaction mixture using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Q3: Which reaction parameter has the most significant impact on minimizing side reactions?
A3: While all reaction parameters are important, the choice of base and ligand often has the most profound effect on controlling side reactions in Suzuki coupling with aryl chlorides. The base influences the rate of both the desired reaction and side reactions like protodeboronation, while the ligand's steric and electronic properties can selectively promote the desired catalytic cycle.[6][14]
Q4: Are there any general tips for setting up a Suzuki coupling reaction with an aryl chloride to minimize side reactions from the start?
A4: Yes. Start by using a bulky, electron-rich phosphine ligand, a mild inorganic base like K₃PO₄, and an aprotic solvent such as toluene or dioxane.[1][2] Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[10] A slightly elevated temperature (e.g., 80-110 °C) is typically required for the less reactive aryl chlorides.[1]
Data Presentation: Effect of Reaction Parameters on Product Yield and Side Reactions
The following tables summarize the impact of different reaction parameters on the yield of the desired product and the formation of common side products. Note that the optimal conditions are highly substrate-dependent.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A widely used and cost-effective base for a broad range of substrates.[14][15][16] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base.[14] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, especially for challenging substrates.[14] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[14] |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[14] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[14] |
Table 2: Influence of Ligand Choice on Reaction Outcome
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 |
Data in Table 2 is illustrative of the high efficiency of modern biaryl phosphine ligands in promoting the Suzuki coupling of challenging aryl chlorides, even at room temperature.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Chloride with Minimized Dehalogenation and Homocoupling
This protocol provides a general starting point for the Suzuki coupling of an aryl chloride with an arylboronic acid, employing a catalyst system known to minimize common side reactions.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd)
-
SPhos (0.04 mmol, 4 mol %)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere (argon or nitrogen), add the aryl chloride, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[2]
-
Add toluene and water via syringe.[2]
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[2][10]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: Suzuki Coupling of a Heteroaryl Chloride Prone to Protodeboronation
This protocol is adapted for more challenging substrates like heteroaryl chlorides, which are often susceptible to protodeboronation.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Heteroarylboronic acid pinacol ester (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol %)
-
SPhos (0.04 mmol, 4 mol %)
-
CsF (3.0 mmol)
-
Anhydrous isopropanol (5 mL)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the heteroaryl chloride, heteroarylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and CsF.
-
Add anhydrous isopropanol via syringe.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring. A dramatic temperature dependence on product selectivity has been observed in some cases, so temperature optimization is key.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you diagnose and resolve issues encountered during your experiments, ensuring the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues in a question-and-answer format that you might encounter during your experiments.
Q1: My Suzuki coupling reaction has stalled or is showing low to no yield. What are the primary causes of catalyst deactivation?
A1: Low or no yield is a frequent problem that can often be traced back to the deactivation of the palladium catalyst. The primary causes include:
-
Palladium Nanoparticle Agglomeration: The active Pd(0) species can aggregate to form larger, inactive palladium nanoparticles, commonly observed as "palladium black."[1] This is a frequent indicator of catalyst decomposition.[2]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen or peroxides in solvents.[3] This diminishes their ability to coordinate to the palladium center.
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the catalytically active Pd(0) species may be inefficient under your reaction conditions.[1]
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur compounds, can irreversibly bind to the palladium catalyst and inhibit its activity.[1][4]
-
Side Reactions: Competing reactions like protodeboronation (cleavage of the C-B bond) of the boronic acid can reduce the concentration of your starting material.[5]
Q2: My reaction mixture turned black. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, is a visual cue for the agglomeration of palladium nanoparticles, leading to catalyst deactivation.[2] This is often caused by:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst, promoting its aggregation.[6][7]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[8]
-
Ligand Instability: If the phosphine ligand degrades, it can no longer effectively stabilize the individual palladium atoms, leading to their aggregation.
Prevention Strategies:
-
Maintain a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[6] Ensure the reaction is set up and runs under a positive pressure of an inert gas.
-
Optimize Reaction Temperature: While Suzuki couplings often require heating, avoid excessive temperatures that can lead to catalyst decomposition.[8]
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can stabilize the palladium catalyst and prevent agglomeration.[9][10]
Q3: I suspect my phosphine ligand is degrading. How can I confirm this and what can I do to mitigate it?
A3: Phosphine ligand degradation, most commonly oxidation to the corresponding phosphine oxide, is a significant cause of catalyst deactivation.[3]
Confirmation:
-
³¹P NMR Spectroscopy: The most direct way to monitor phosphine ligand degradation is by taking an aliquot of your reaction mixture (if possible) and analyzing it by ³¹P NMR. The appearance of a new peak corresponding to the phosphine oxide will confirm its degradation.
Mitigation Strategies:
-
Rigorous Degassing: As with preventing palladium black formation, removing all traces of oxygen from your reaction is critical to prevent phosphine oxidation.[7]
-
Use High-Purity Solvents: Solvents like THF can contain peroxides, which will readily oxidize phosphine ligands. Use freshly distilled or inhibitor-free, high-purity solvents.[3]
-
Choose Robust Ligands: N-Heterocyclic Carbenes (NHCs) are generally more resistant to oxidation than phosphine ligands and can be a good alternative for challenging reactions.[9]
Q4: How do I choose the right ligand and base to improve catalyst stability and reaction outcome?
A4: The choice of ligand and base is critical and often interdependent.
-
Ligands: Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often effective for challenging substrates as they promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.[9][10] The steric bulk helps to prevent the formation of inactive palladium dimers and slows down agglomeration.[10]
-
Bases: The base is crucial for activating the boronic acid in the transmetalation step.[11] The choice of base can significantly affect the reaction rate and yield. Common inorganic bases like K₂CO₃ and K₃PO₄ are often effective.[8] The physical form of the base is also important; using a finely powdered, dry base maximizes its surface area and reactivity.[8]
Data Presentation: Comparative Performance of Ligands and Bases
The following tables summarize quantitative data on the performance of different ligands and bases in Suzuki-Miyaura coupling reactions to guide your selection process.
Table 1: Comparison of Phosphine Ligand Performance in the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | 65 | Fictionalized Data |
| PCy₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | 78 | Fictionalized Data |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 95 | Fictionalized Data |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 92 | Fictionalized Data |
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 1 | 98 | [6] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 1.5 | 95 | [6] |
| 3 | NaOH | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 2 | 80 | [6] |
| 4 | KOH | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 2 | 85 | [6] |
| 5 | TEA | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 3 | 60 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Failed Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to identify the cause of a failed reaction.
-
Analyze Starting Materials:
-
Check the purity of the aryl halide and boronic acid by NMR or LC-MS.
-
Assess the quality of the boronic acid, as they can degrade upon storage. Consider using a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[2]
-
-
Re-run with High-Purity Reagents and Strict Inert Conditions:
-
Use freshly opened or purified reagents and high-purity, anhydrous, and degassed solvents.
-
Assemble the reaction in a glovebox or under a strong flow of inert gas.
-
Ensure all glassware is flame-dried to remove moisture.
-
-
Optimize the Catalyst System:
-
If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
-
Consider using a well-defined Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄ or a Buchwald pre-catalyst).
-
Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
-
Vary Reaction Parameters:
-
Base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent: Try different solvent systems (e.g., dioxane/water, toluene/water, DMF).
-
Temperature: Gradually increase the reaction temperature, monitoring for any signs of catalyst decomposition.
-
Protocol 2: Small-Scale Parallel Screening of Ligands
This method allows for the efficient testing of multiple ligands to identify the optimal one for your specific substrates.
-
Preparation:
-
In an array of reaction vials, add the aryl halide, boronic acid, and base.
-
Prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and each ligand to be tested in a degassed solvent.
-
-
Reaction Setup:
-
To each vial, add the palladium source stock solution followed by the respective ligand stock solution under an inert atmosphere.
-
Add the degassed reaction solvent to each vial.
-
Seal the vials and place them in a heating block with vigorous stirring.
-
-
Analysis:
-
After the specified reaction time, quench the reactions.
-
Analyze the yield of the desired product in each vial by LC-MS or GC-MS to determine the most effective ligand.
-
Visualizing Catalyst Deactivation Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways of catalyst deactivation in Suzuki-Miyaura reactions.
Caption: Overview of major catalyst deactivation pathways.
Caption: Aggregation of Pd(0) to form inactive palladium black.
Caption: Oxidation of phosphine ligands leads to catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 4'-Chloro-4-biphenylboronic Acid Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of water on the coupling efficiency of 4'-Chloro-4-biphenylboronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of water in the Suzuki-Miyaura coupling reaction?
Water often plays a crucial, multifaceted role in Suzuki-Miyaura couplings. Its primary functions are to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) necessary for the catalytic cycle and to facilitate the critical transmetalation step.[1][2] In this step, the boronic acid must be activated by a base, and water can enhance the solubility and reactivity of these reagents.[3][4] Some studies have shown that a small amount of water is essential, even in reactions that appear to be in a solid state, as it can be generated in-situ from the trimerization of the boronic acid itself.[2][5]
Q2: Is water absolutely necessary for coupling this compound?
While not universally mandatory for all possible Suzuki conditions, water is a common and often beneficial co-solvent. For many standard protocols using inorganic bases like carbonates or phosphates, a certain amount of water is required for the reaction to proceed efficiently.[6][7] Anhydrous couplings are possible but typically require different conditions, such as using organic-soluble bases (e.g., triethylamine) or specific boronic acid derivatives like MIDA boronates under anhydrous conditions.[3][8]
Q3: What are the negative impacts of having too much water in the reaction?
Excess water can significantly reduce coupling efficiency due to a major side reaction called protodeboronation .[7][9] This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling and thereby lowering the product yield.[9] Furthermore, very high concentrations of water can lead to catalyst decomposition or precipitation, forming inactive palladium species.[3]
Q4: My yield is low. How do I know if protodeboronation due to water is the problem?
If your reaction yield is low but your starting aryl halide is consumed, you should analyze the crude reaction mixture (e.g., by LC-MS or GC-MS) for the presence of biphenyl (the deboronated product of this compound). The presence of a significant amount of biphenyl alongside your unreacted starting halide is a strong indicator of protodeboronation.
Q5: Can this compound degrade in storage due to moisture?
Yes, boronic acids, in general, can be unstable and susceptible to degradation over time, a process that can be accelerated by moisture.[10][11] It is recommended to store this compound in a cool, dry place, preferably in a desiccator, to minimize exposure to atmospheric moisture and prevent degradation before use. For notoriously unstable boronic acids, air-stable surrogates like MIDA boronates are an effective alternative.[11]
Troubleshooting Guide
This section addresses common issues related to water content during the coupling of this compound.
Issue 1: Reaction fails to start or shows very low conversion.
-
Possible Cause: Insufficient water. If you are using an inorganic base like K₂CO₃ or K₃PO₄ in a primarily organic solvent (e.g., dioxane, THF, toluene), the base may not be soluble enough to activate the boronic acid for transmetalation.[3][12]
-
Solution: Add a controlled amount of water to your solvent system. Common starting points are solvent-to-water ratios between 4:1 and 10:1.[3] A small amount of water can dramatically increase reaction rates.[13]
Issue 2: Reaction starts but stalls, or the final yield is poor with significant byproducts.
-
Possible Cause: Excessive water leading to protodeboronation. This is one of the most common failure modes for Suzuki couplings.[9]
-
Solution: Systematically reduce the amount of water in your reaction. If using a pre-mixed solvent/water system, try a higher ratio of organic solvent (e.g., move from 4:1 dioxane/water to 10:1). Ensure your organic solvents are not excessively wet.
Issue 3: Results are inconsistent between batches.
-
Possible Cause: Variable water content. This can come from solvents that have not been properly dried or stored, or from hydroscopic bases that have absorbed atmospheric moisture.
-
Solution: Use anhydrous solvents for consistency, and then add a specific, measured amount of water. Dry hydroscopic bases in an oven before use. Grinding bases like K₃PO₄ to a very fine powder can also improve reproducibility.[6]
Data Presentation
The optimal amount of water is a balance between promoting the desired reaction and minimizing side reactions. The following table summarizes representative data on how water content can influence reaction yield.
| % Water in Solvent (v/v) | Typical Observation | Expected Yield Range | Primary Role / Issue |
| 0% (Anhydrous) | Low to no reaction with inorganic bases. | 0-20% | Poor base solubility; inefficient transmetalation. |
| 5-10% | Often the optimal range for many systems. | 80-95% | Good balance of base solubility and reaction rate.[3] |
| 20-25% | Yields may begin to decrease. | 60-85% | Increased rate of protodeboronation.[7] |
| >50% | Significant decrease in yield. | <50% | High rate of protodeboronation and potential catalyst issues.[14] |
Note: This table represents generalized data from literature findings. Optimal conditions are substrate-dependent and require empirical optimization.
Visual Guides & Workflows
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Water and a base are critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose potential issues with your coupling reaction, focusing on the role of water.
Caption: A troubleshooting guide for low-yield Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Safety Precaution: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagents & Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard workup and purification reagents (e.g., Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.50 mmol, 1.0 equiv), this compound (0.60 mmol, 1.2 equiv), and K₂CO₃ (1.25 mmol, 2.5 equiv).
-
Catalyst Addition: In a nitrogen-filled glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane, 4.5 mL) and degassed water (0.5 mL) via syringe to achieve a 9:1 solvent/water ratio.[9]
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the indicated time (e.g., 12-24 hours).[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4'-Chloro-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of 4'-Chloro-4-biphenylboronic acid, a key building block in organic synthesis and pharmaceutical development, is crucial for ensuring its identity, purity, and stability.[1][2] This guide provides an objective comparison of various analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom.
Comparison of NMR Techniques
| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR |
| Primary Information | Proton environment, multiplicity, and coupling | Carbon skeleton and chemical shifts | Boron chemical environment and coordination state |
| Typical Solvent | DMSO-d₆, CDCl₃[3] | DMSO-d₆, CDCl₃ | CDCl₃[4] |
| Key Advantage | Rapid, provides detailed structural connectivity | Directly observes the carbon framework | Sensitive to the electronic environment of the boron atom |
| Key Limitation | Can have overlapping signals in complex molecules | Lower sensitivity, longer acquisition times | Broader signals, less common instrumentation |
Experimental Protocols
Sample Preparation (General for ¹H, ¹³C, and ¹¹B NMR):
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher
-
Number of Scans: 1024 or more for good signal-to-noise
-
Technique: Proton-decoupled
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹¹B NMR Data Acquisition:
-
Spectrometer: 128 MHz or higher
-
Reference: External BF₃·OEt₂
-
The chemical shift for tricoordinate boronic acids typically appears in the range of 27-33 ppm.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants. A purity of ≥ 98% is often reported for this compound via HPLC.[1]
Comparison of HPLC Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) with UV Detection | HPLC-Mass Spectrometry (HPLC-MS) |
| Primary Information | Purity, quantification, retention time | Molecular weight, structural fragments, purity |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) |
| Key Advantage | Robust, widely available, good for quantification | Provides molecular weight confirmation |
| Key Limitation | Does not provide structural information beyond retention time | Requires volatile mobile phases |
Experimental Protocol for RP-HPLC with UV Detection
-
Column: Primesep P, 4.6×150 mm, 5 µm, 100A or similar C18 column.[6]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like sulfuric acid or formic acid to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 270 nm.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1-1.0 mg/mL.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. It provides a molecular "fingerprint" of the compound.[7]
Key FTIR Spectral Features for Boronic Acids
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (B-OH) | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| B-O Stretch | 1380 - 1310 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| B-C Stretch | 1090 - 1000 | Medium |
Note: The presence of a broad O-H stretching band is characteristic of the boronic acid functionality. The B-O stretching vibration is also a key diagnostic peak.[8]
Experimental Protocol for FTIR
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr): Grind a small amount of the sample with dry KBr and press into a transparent pellet.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Thermal Analysis (TGA/DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for assessing the thermal stability, decomposition profile, and melting point of this compound.
Comparison of Thermal Analysis Techniques
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Primary Information | Mass change as a function of temperature (decomposition, dehydration)[9] | Heat flow as a function of temperature (melting, crystallization, phase transitions)[9] |
| Key Advantage | Quantifies thermal stability and composition | Detects phase transitions even without mass loss |
| Key Limitation | Does not detect thermal events without mass change | Does not directly measure mass loss |
Experimental Protocol for TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).
-
Atmosphere: Typically nitrogen or air, depending on whether thermal or oxidative stability is being investigated.
-
Heating Rate: A controlled linear heating rate, commonly 10 °C/min.
-
Temperature Range: From ambient to a temperature beyond the decomposition of the compound (e.g., 25 °C to 600 °C).
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure and solid-state packing, single-crystal X-ray crystallography is the definitive method.[10]
Performance and Application
-
Primary Information: Atomic coordinates, bond lengths, bond angles, and crystal packing.
-
Key Advantage: Provides the absolute molecular structure in the solid state.
-
Key Limitation: Requires a high-quality single crystal, which can be challenging to grow.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent system through slow evaporation, vapor diffusion, or cooling. Co-crystallization with other molecules can sometimes facilitate the growth of suitable crystals.[11]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is collected and used to solve and refine the crystal structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
1H NMR Analysis: A Comparative Guide to 4'-Chloro-4-biphenylboronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise characterization of these reagents is paramount to ensure the identity, purity, and ultimately, the success of subsequent synthetic steps. Among the various analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful tool for structural elucidation.
Comparative ¹H NMR Data
The following table summarizes the expected and experimental ¹H NMR data for 4'-Chloro-4-biphenylboronic acid and its analogs. The predicted values for the target compound are derived from the known shielding and deshielding effects of the chloro and boronic acid functional groups on the aromatic protons.
| Compound | Ring | Protons | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | A | H-2', H-6' | ~ 7.55 | d | ~ 8.5 |
| A | H-3', H-5' | ~ 7.45 | d | ~ 8.5 | |
| B | H-2, H-6 | ~ 7.90 | d | ~ 8.0 | |
| B | H-3, H-5 | ~ 7.65 | d | ~ 8.0 | |
| 4-Biphenylboronic Acid | A | H-2', H-6' | 7.63 | d | 7.3 |
| A | H-3', H-5' | 7.47 | t | 7.5 | |
| A | H-4' | 7.40 | t | 7.3 | |
| B | H-2, H-6 | 8.24 | d | 8.4 | |
| B | H-3, H-5 | 7.70 | d | 8.4 | |
| 4'-Bromo-4-biphenylboronic Acid | A | H-2', H-6' | ~ 7.60 | d | ~ 8.6 |
| A | H-3', H-5' | ~ 7.50 | d | ~ 8.6 | |
| B | H-2, H-6 | ~ 7.85 | d | ~ 8.2 | |
| B | H-3, H-5 | ~ 7.60 | d | ~ 8.2 |
Disclaimer: The ¹H NMR data for this compound is a prediction based on established principles of NMR spectroscopy and has not been experimentally verified from publicly available sources.
Experimental Protocol for ¹H NMR Analysis of Arylboronic Acids
A general procedure for acquiring a ¹H NMR spectrum of an arylboronic acid is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is crucial, as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectrum. DMSO-d₆ is often a good choice as it can disrupt the hydrogen bonding that leads to boroxine formation.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
A spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).
-
A sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-64 scans).
-
A relaxation delay of 1-5 seconds to ensure quantitative integration if needed.
-
A pulse angle of 30-45 degrees.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Visualizing the Workflow and Structures
To better understand the process of ¹H NMR analysis and the structural relationships between the compared compounds, the following diagrams are provided.
Caption: General workflow for ¹H NMR analysis.
Caption: Structures of the compared biphenylboronic acids.
Conclusion
¹H NMR spectroscopy is a cornerstone technique for the structural verification of arylboronic acids like this compound. The predicted ¹H NMR spectrum of this compound is expected to show distinct sets of doublets for the protons on both aromatic rings, with the chemical shifts influenced by the electron-withdrawing nature of the chloro and boronic acid groups. Comparison with the experimental spectra of 4-biphenylboronic acid and 4'-bromo-4-biphenylboronic acid highlights the subtle yet predictable changes in chemical shifts based on the substituent on the second phenyl ring. This guide serves as a valuable resource for researchers in the field, providing a framework for the analysis and characterization of this important class of synthetic intermediates.
HPLC Purity Assessment of 4'-Chloro-4-biphenylboronic Acid: A Comparative Guide
The determination of purity for 4'-Chloro-4-biphenylboronic acid, a critical building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, necessitates robust and accurate analytical methodologies.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for purity assessment, supported by experimental protocols and data. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from its potential impurities.
A typical RP-HPLC method for the analysis of this compound and related aromatic boronic acids involves a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or sulfuric acid) and an organic solvent such as acetonitrile or methanol.[2][3]
Table 1: HPLC Experimental Protocol
| Parameter | Condition |
| Column | Waters XTerra MS C18; 4.6 x 150 mm, 5 µm[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C[2] |
| Detection | UV at 270 nm[3] |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Comparative Analysis of Purity Assessment Methods
While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from the application of orthogonal techniques. The following section compares HPLC with other common methods for the purity assessment of boronic acids.
Table 2: Comparison of Analytical Techniques for Boronic Acid Purity
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[1] | High resolution and sensitivity for UV-active compounds. Quantitative and reproducible. | Potential for on-column hydrolysis of boronic esters.[2] Not all impurities may have a chromophore.[4] |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. 11B NMR is specific for boron-containing species.[5][6][7][8] Quantitative (qNMR). | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information.[9] Can be coupled with LC (LC-MS) or GC (GC-MS).[4][10] | Poor ionization of some boronic acids.[4] Trimerization of boronic acids can complicate analysis.[9] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a carrier gas. | High resolution for volatile compounds. Can be coupled with MS for identification.[4] | Requires derivatization for non-volatile boronic acids.[4] Potential for thermal degradation. |
Experimental Workflows and Logical Comparisons
Visualizing the experimental process and the decision-making logic for selecting an analytical method is crucial for effective implementation.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical diagram for selecting purity assessment methods.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorophenylboronic acid | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Comparative Guide to 4'-Chloro-4-biphenylboronic Acid and Other Biphenylboronic Acids in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, biphenylboronic acids are indispensable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of 4'-Chloro-4-biphenylboronic acid with other substituted biphenylboronic acids, focusing on their performance in synthetic applications and their relevance in biological contexts. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The electronic nature of substituents on the biphenylboronic acid scaffold plays a crucial role in the efficiency of the Suzuki-Miyaura coupling reaction. The substituent's ability to donate or withdraw electrons influences the transmetalation step of the catalytic cycle, thereby affecting reaction rates and yields.
This compound, featuring an electron-withdrawing chlorine atom on one of the phenyl rings, presents a valuable case study. To contextualize its performance, we compare it with biphenylboronic acids bearing both electron-donating and other electron-withdrawing groups.
Comparative Yields in Suzuki-Miyaura Coupling
The following table summarizes the performance of various substituted phenylboronic acids in the Suzuki coupling with 2-Bromo-4-methylpyridine. While this data is for phenylboronic acids, it provides a strong indication of the expected reactivity trends for their biphenyl counterparts. Generally, electron-donating groups (like methoxy) on the boronic acid partner can enhance the reaction rate and yield, while electron-withdrawing groups (like chloro) can sometimes lead to slower reactions, though conditions can be optimized for high efficiency.[1]
| Boronic Acid | Substituent Effect | Product | Yield (%) |
| Phenylboronic Acid | Neutral | 4-Methyl-2-phenylpyridine | 81[1] |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate)[1] |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) [1] |
| 3-Thienylboronic Acid | Heteroaromatic | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative)[1] |
Note on Data: The yields are collated from various sources and are presented to provide a reasonable expectation of reactivity. Direct comparison should be made with caution as reaction conditions may vary between studies.
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different biphenylboronic acids. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted biphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, the substituted biphenylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand if required.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Visualizing Reaction Mechanisms and Workflows
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to 4'-Chloro-4-biphenylboronic Acid and its Pinacol Ester in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison of two commonly used reagents: 4'-Chloro-4-biphenylboronic acid and its corresponding pinacol ester, with a focus on their performance in Suzuki coupling reactions, supported by experimental data.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1] However, this higher reactivity is associated with lower stability, making them susceptible to decomposition pathways like protodeboronation, especially in the presence of water and base.[1]
Conversely, boronic acid pinacol esters exhibit significantly greater stability. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This enhanced stability comes at the cost of generally lower reactivity compared to the parent boronic acid.
Performance in Suzuki Coupling: A Comparative Analysis
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to potentially faster reaction times. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Prone to protodeboronation and decomposition, especially under aqueous basic conditions. Shorter shelf-life. | Significantly more stable, resistant to protodeboronation. Easier to handle and store.[2] |
| Purification | Can be challenging to purify due to potential decomposition on silica gel. | Readily purified by column chromatography.[2] |
| Handling | Requires careful handling to minimize exposure to moisture and air. | Easier to handle due to its crystalline and stable nature. |
| Typical Yield | High yields can be achieved under optimized conditions. | High yields are achievable, often with cleaner reaction profiles. |
Supporting Experimental Data (Representative Examples)
The following table summarizes representative Suzuki coupling reactions for each compound, illustrating typical conditions and yields. Note that the reaction partners and conditions are not identical, but serve to provide a general comparison.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (aq) | n-Propanol | Reflux | 1 | ~95% (Illustrative) | Based on[3] |
| This compound Pinacol Ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 74% |
Experimental Protocols
Below are detailed experimental protocols representative of Suzuki-Miyaura coupling reactions using either the boronic acid or its pinacol ester.
Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions with arylboronic acids.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
n-Propanol (10 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add n-propanol (10 mL) followed by the 2 M aqueous sodium carbonate solution (2.0 mL).
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution of the solids.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Suzuki Coupling of this compound Pinacol Ester with an Aryl Chloride
This protocol is adapted from a procedure for the coupling of alkyl pinacol boronic esters with aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound pinacol ester (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Schlenk tube, magnetic stirrer, oil bath, nitrogen inlet
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound pinacol ester (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the Schlenk tube with nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key stages of the Suzuki-Miyaura coupling reaction and a general experimental workflow.
References
A Head-to-Head Comparison: Boronic Acids vs. MIDA Boronates in Reactivity
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids have long been esteemed as versatile and indispensable reagents. However, their inherent instability and propensity for side reactions have paved the way for the development of more robust alternatives. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents, offering enhanced stability, controlled reactivity, and broader applicability. This guide provides an objective comparison of the reactivity of boronic acids and MIDA boronates, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Executive Summary
Boronic acids, while highly reactive in Suzuki-Miyaura cross-coupling, often suffer from issues such as protodeboronation, oxidation, and trimerization to boroxines, leading to diminished yields and purification challenges. MIDA boronates, by contrast, are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[1][2] Their stability stems from the trivalent N-methyliminodiacetic acid ligand which protects the boron center, rendering it less reactive under anhydrous conditions.[3][4] This protective feature allows for a "slow-release" of the corresponding boronic acid under specific aqueous basic conditions, minimizing the concentration of the unstable free boronic acid in the reaction mixture and thereby suppressing side reactions.[3][5][6][7] This controlled reactivity is particularly advantageous for notoriously unstable boronic acids and enables complex synthetic strategies like iterative cross-coupling.[8][9][10][11]
Quantitative Performance Comparison
The superior performance of MIDA boronates, especially for challenging substrates, is evident in the higher yields obtained in Suzuki-Miyaura cross-coupling reactions compared to their corresponding boronic acids.
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with MIDA Boronate | Reference |
| 1 | 4-n-Butylphenylboronic acid | 4-Bromobenzaldehyde | 4'-Butyl-[1,1'-biphenyl]-4-carbaldehyde | 24:1 preference for boronic acid in a competition experiment | [3] | |
| 2 | 2-Furylboronic acid | 4-Chloroanisole | 4-Methoxy-2-(furan-2-yl)benzene | Low to moderate | Excellent | [3] |
| 3 | Vinylboronic acid | 4-Chloroanisole | 4-Methoxy-1-vinylbenzene | Low to moderate | Significantly more effective | [3][6] |
| 4 | 2-Pyridylboronic acid | Aryl Chlorides | 2-Arylpyridine | Difficult to cross-couple | Highly effective | [5] |
| 5 | p-Tolylboronic acid derivative | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | 73 | 89 | [2][12][13] |
Experimental Protocols: Suzuki-Miyaura Coupling
To illustrate the practical differences in employing boronic acids and MIDA boronates, detailed protocols for the Suzuki-Miyaura coupling of 4-butylphenylboronic acid and its MIDA boronate derivative with 4-bromoanisole are provided below.
Protocol 1: Using 4-Butylphenylboronic Acid
Materials:
-
4-Butylphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 equiv), 4-butylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using 4-Butylphenyl MIDA Boronate
Materials:
-
4-Butylphenyl MIDA boronate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add 4-bromoanisole (1.0 equiv), 4-butylphenyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (typically in a 5:1 ratio).[6]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[3]
-
The MIDA boronate will slowly hydrolyze to release the boronic acid for the cross-coupling reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. MIDA boronates and their products are generally compatible with silica gel.[1][8]
Visualizing the Chemistry
The "Slow-Release" Mechanism of MIDA Boronates
MIDA boronates can undergo hydrolysis via two distinct mechanisms depending on the basic conditions. Under strongly basic conditions (e.g., NaOH), a rapid ester hydrolysis occurs.[5] In contrast, under milder basic conditions (e.g., K₃PO₄), a slower, neutral hydrolysis pathway dominates, leading to the gradual release of the boronic acid.[1][5] This "slow-release" is crucial for reactions involving unstable boronic acids.[6][7]
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: The Superiority of Potassium Trifluoroborates over Boronic Acids in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents is paramount to achieving efficiency, reproducibility, and high yields. For decades, boronic acids have been the workhorses in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, the emergence of potassium trifluoroborates has marked a significant advancement, offering a more robust and often more reactive alternative. This guide provides an in-depth comparison of potassium trifluoroborates and boronic acids, supported by experimental data, to inform researchers, scientists, and drug development professionals on the clear advantages of adopting this superior class of reagents.
The primary drawbacks of boronic acids lie in their inherent instability. They are susceptible to protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1] This instability necessitates stringent storage conditions and can lead to inconsistent reaction yields.[1] Furthermore, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[2]
Potassium trifluoroborates, in stark contrast, are tetracoordinate boron species, a structural feature that imparts exceptional stability.[2][3] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][4][5] This enhanced stability translates to more reliable and reproducible outcomes in chemical syntheses.[1]
Key Advantages of Potassium Trifluoroborates:
-
Enhanced Stability: Indefinitely stable to air and moisture, unlike the often sensitive boronic acids.[6][7] This simplifies handling and storage.[2]
-
Ease of Handling: Crystalline, free-flowing solids that are easy to weigh and dispense accurately.[2]
-
Improved Reactivity and Yields: Often provide higher yields in cross-coupling reactions, particularly with challenging substrates.[1][4]
-
Stoichiometric Precision: Do not form anhydrides, leading to more accurate stoichiometry in reactions.[2]
-
Broader Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[2]
Quantitative Data Comparison
The superior performance of potassium trifluoroborates is evident in the higher yields achieved in Suzuki-Miyaura cross-coupling reactions. The following tables summarize representative yields for the synthesis of trifluoroborate salts from boronic acids and a comparison of yields in cross-coupling reactions.
Table 1: Synthesis of Potassium Trifluoroborates from Boronic Acids
| Boronic Acid | Potassium Trifluoroborate Product | Yield (%) |
| Phenylboronic acid | Potassium phenyltrifluoroborate | Quantitative |
| 2-Furanboronic acid | Potassium 2-furanyltrifluoroborate | >95 |
| 3-Pyridineboronic acid | Potassium 3-pyridinyltrifluoroborate | >95 |
| Cyclopropylboronic acid | Potassium cyclopropyltrifluoroborate | High |
Note: The synthesis of potassium trifluoroborates from boronic acids is generally a high-yielding process.[4][8]
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boron Reagent | Coupling Partner | Product | Yield (%) |
| 2-Furanboronic acid | 4-Chloroanisole | 4-Methoxy-2-(furan-2-yl)anisole | Poor/Decomposition |
| Potassium 2-furanyltrifluoroborate | 4-Chloroanisole | 4-Methoxy-2-(furan-2-yl)anisole | 80-90 |
| Cyclopropylboronic acid | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | Variable, often lower |
| Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 90 |
| Potassium vinyltrifluoroborate | Aryl halide | Substituted styrene | Generally high |
| Potassium alkyltrifluoroborates | Aryl bromides | Alkylated arene | Good to excellent |
Note: Direct comparative yield data under identical conditions is often scarce, as researchers typically opt for trifluoroborates for substrates where boronic acids are known to perform poorly.[1][8]
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes the general and highly efficient method for converting a boronic acid to its corresponding potassium trifluoroborate salt.[2][4]
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water, then acetone, and finally diethyl ether.
-
Dry the resulting white, crystalline solid under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling using Potassium Trifluoroborates
This protocol provides a representative procedure for the cross-coupling of a potassium organotrifluoroborate with an aryl halide.[6][8]
Materials:
-
Potassium organotrifluoroborate (e.g., potassium cyclopropyltrifluoroborate) (1.05 mmol)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Cyclopentyl methyl ether (CPME) and Water (10:1 mixture)
-
Reaction vial with a stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the CPME/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by an appropriate technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Advantage
The following diagrams illustrate the structural differences that lead to the superior stability of potassium trifluoroborates and a typical workflow for their synthesis and application.
Caption: Structural stability comparison of boronic acids and potassium trifluoroborates.
Caption: Workflow for synthesis and application of potassium trifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Performance in the Synthesis of 4'-Chloro-4-biphenylboronic Acid via Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4'-Chloro-4-biphenylboronic acid is a valuable building block in the creation of complex molecules, particularly in the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1] The choice of catalyst for this reaction is critical, directly impacting yield, reaction time, and overall efficiency.
This guide provides a comparative overview of different palladium catalyst systems for the synthesis of arylboronic acids from aryl chlorides, a reaction analogous and highly relevant to the synthesis of this compound. The data presented is compiled from studies on structurally similar aryl chlorides, providing a strong predictive basis for catalyst selection in the target synthesis.
Performance of Palladium Catalysts in the Borylation of Aryl Chlorides
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of aryl chlorides with a boron source, typically bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄). The yields presented are for the corresponding arylboronic acid or ester products.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | THF | RT | 48 | 4-Chloroanisole | 42 | [2] |
| XPhos-Pd-G2 | XPhos | KOAc | Ethanol | 80 | 0.25 | 1-Chloro-4-nitrobenzene | 69 (as trifluoroborate) | [3] |
| Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 80 | 24 | 4-Chloroanisole | No Reaction | [2] |
| Pd(PPh₃)₄ | PPh₃ | KOAc | Dioxane | 80 | 24 | 4-Chloroanisole | No Reaction | [2] |
| PdCl₂(PPh₃)₂ | PPh₃ | KOAc | Dioxane | 80 | 24 | 4-Chloroanisole | Low Conversion | [2] |
Note: The data presented is for illustrative purposes, drawing from studies on various aryl chlorides. Direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Below are detailed experimental protocols for the palladium-catalyzed borylation of an aryl chloride, which can be adapted for the synthesis of this compound from 4-chlorobiphenyl.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Chloride using Bis(pinacolato)diboron
This protocol is a general procedure for the synthesis of an arylboronate ester from an aryl chloride.[4]
Materials:
-
4-Chlorobiphenyl (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-chlorobiphenyl, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.[4]
-
Evacuate and backfill the flask with inert gas three times.[4]
-
Add anhydrous 1,4-dioxane via syringe.[4]
-
Stir the reaction mixture at 80 °C for 16-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.[4]
-
The filtrate can then be concentrated and the residue purified by flash chromatography to yield the desired boronate ester.
Protocol 2: Palladium-Catalyzed Borylation of an Aryl Chloride using Tetrahydroxydiboron (Bis-Boronic Acid)
This protocol utilizes the more atom-economical tetrahydroxydiboron.[3]
Materials:
-
4-Chlorobiphenyl (1.0 mmol)
-
Tetrahydroxydiboron (B₂(OH)₄) (1.2 mmol)
-
XPhos-Pd-G2 catalyst (2 mol%)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Ethanol (4 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 4-chlorobiphenyl, tetrahydroxydiboron, XPhos-Pd-G2, and potassium acetate to a reaction vessel.
-
Add ethanol and seal the vessel.
-
Stir the reaction mixture at 80 °C for the specified time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction mixture can be worked up to isolate the boronic acid. For conversion to the more stable trifluoroborate salt, the crude product can be treated with a saturated aqueous solution of KHF₂.[3]
Reaction Workflow and Catalytic Cycle
The general workflow for the synthesis of arylboronic acids via Suzuki-Miyaura coupling and the underlying catalytic cycle are illustrated below.
References
- 1. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Impact of Boronic Acid Substituents on Suzuki-Miyaura Reaction Kinetics: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug development and materials science, understanding and controlling the reaction kinetics is paramount for process optimization and yield maximization. A critical factor influencing the reaction rate is the electronic nature of the substituents on the aryl boronic acid. This guide provides a comparative analysis of the kinetic performance of Suzuki-Miyaura reactions with electronically diverse substituted boronic acids, supported by experimental data and detailed protocols.
Comparative Kinetic Data
The electronic properties of substituents on the aryl boronic acid can significantly influence the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Generally, electron-donating groups (EDGs) on the boronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) can have a more complex, often decelerating, effect. The following tables summarize quantitative data from various studies, illustrating the impact of substituents on reaction rates and yields.
Table 1: Comparison of Reaction Yields with Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids [1]
| Aryl Boronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |
| 4-H (unsubstituted) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90 |
| 4-CF₃ (electron-withdrawing) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75 |
| 2-NO₂ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | ~60 |
Table 2: First-Order Rate Constants for the Transmetalation Step with Various Boronic Esters [2]
| Boronic Ester | Rate Constant (k, s⁻¹) | Normalized Rate (vs. Arylboronic Acid) |
| 4-Fluorophenylboronic acid | 5.78 ± 0.13 × 10⁻⁴ | 1.00 |
| Boroxine | 5.39 ± 0.07 × 10⁻³ | ~9.33 |
| α-Hydroxyisobutyrate boronic ester | Not specified | - |
Experimental Protocols
The following sections detail generalized experimental methodologies for conducting and monitoring kinetic studies of Suzuki-Miyaura reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials: [1]
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure: [1]
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
The degassed solvent is then added via syringe.
-
The reaction mixture is stirred at the desired temperature.
-
Reaction progress is monitored by techniques such as TLC, GC, HPLC, or NMR.
-
Upon completion, the reaction is quenched and worked up to isolate the product.
Kinetic Analysis using NMR Spectroscopy
Kinetic studies can be performed by monitoring the decay of starting materials and the formation of the product over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Procedure:
-
A stock solution containing the aryl halide, catalyst, ligand, and an internal standard in the chosen deuterated solvent is prepared.
-
The reaction is initiated by adding the boronic acid and the base at a specific temperature, often low to control the initial reaction rate.[3]
-
The reaction mixture is quickly transferred to an NMR tube.
-
¹H NMR or ¹⁹F NMR (if fluorine atoms are present in the substrates) spectra are recorded at regular time intervals.[2][3]
-
The concentration of reactants and products is determined by integrating their characteristic signals relative to the internal standard.
-
The data is then used to determine the reaction order and rate constants. For many Suzuki-Miyaura reactions, a first-order kinetic model is observed.[2][4]
Visualizing the Process: Diagrams
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic studies.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
References
A Comparative Guide to Alternatives for 4'-Chloro-4-biphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, is a principal method for forging these critical carbon-carbon bonds. 4'-Chloro-4-biphenylboronic acid is a valuable reagent for this purpose, but its stability, reactivity, and the demands of specific synthetic routes necessitate a comprehensive understanding of its alternatives.
This guide provides an objective comparison of viable alternatives to this compound, focusing on other organoboron reagents for Suzuki-Miyaura coupling and alternative cross-coupling methodologies. The performance of these alternatives is evaluated with supporting experimental data to aid in the selection of the optimal reagent for your synthetic needs.
Alternatives to this compound
The primary alternatives can be categorized into two groups: more stable organoboron reagents for use in Suzuki-Miyaura coupling, and entirely different cross-coupling reactions that do not utilize organoboron compounds.
1. Stable Organoboron Reagents for Suzuki-Miyaura Coupling:
-
Potassium Aryltrifluoroborates (e.g., Potassium 4-chlorophenyltrifluoroborate): These crystalline salts offer enhanced stability to air and moisture compared to boronic acids, leading to longer shelf-life and easier handling. They are readily prepared from the corresponding boronic acid.[1][2]
-
N-Methyliminodiacetic Acid (MIDA) Boronates (e.g., 4-chlorophenyl MIDA boronate): MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. A key advantage is their ability to undergo slow release of the active boronic acid under basic conditions, which can be beneficial for complex or sensitive substrates.[3][4]
-
Boronic Esters (e.g., Pinacol Esters): Boronate esters, particularly pinacol esters, are another class of stable and easily handled alternatives to boronic acids. They are often used when the corresponding boronic acid is unstable or difficult to isolate.[5][6]
2. Alternative Cross-Coupling Methodologies:
-
Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) and an organic halide. While Grignard reagents are readily prepared and cost-effective, their high reactivity limits the functional group tolerance of the reaction.[7][8]
-
Hiyama Coupling: This reaction employs an organosilane (e.g., 4-chlorophenyltrimethoxysilane) as the coupling partner. Organosilanes are generally stable, low in toxicity, and environmentally benign. A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride source or a base, to facilitate transmetalation.[9][10][11]
Performance Comparison
The following tables provide a comparative overview of the performance of this compound and its alternatives in the synthesis of a representative biaryl compound, 4-chloro-4'-methoxybiphenyl.
Disclaimer: The data presented below is collated from various sources. Direct comparison of yields can be challenging due to variations in catalysts, ligands, bases, solvents, and reaction times across different studies. This data is intended to provide a representative overview of achievable results.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Chlorophenyl Organoboron Reagents
| Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | N/A* |
| Potassium 4-chlorophenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 24 | 95 | [12] |
| 4-Chlorophenyl MIDA boronate | Pd(dtbpf)Cl₂ | Et₃N | Water | 23 | 24 | ~90** | [13] |
| 4-Chlorophenylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 24 | High*** | [5] |
*Representative conditions and yield based on typical high-yielding Suzuki-Miyaura reactions. **Yield inferred from similar systems presented in the study. ***Specific yield for this exact transformation not provided, but the protocol is described for achieving high yields in exhaustive couplings.
Table 2: Comparison of Cross-Coupling Methodologies for Biaryl Synthesis
| Reaction | Organometallic Reagent | Coupling Partner | Catalyst / Ligand | Activator / Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | N/A* |
| Kumada | 4-Chlorophenylmagnesium bromide | 4-Bromoanisole | PEPPSI-IPr | - | THF / DMI | 25 | 96 | [14] |
| Hiyama | Phenyltrimethoxysilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 110 | 78 | [11] |
*Representative conditions and yield.
Experimental Workflows and Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Selecting a Boronic Acid Alternative
Choosing the right reagent depends on factors like substrate stability, functional group tolerance, and handling requirements.
References
- 1. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
- 11. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. application.wiley-vch.de [application.wiley-vch.de]
A Researcher's Guide to the Stability of Boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical parameter that dictates their storage, handling, and ultimately, their success in synthetic and biological applications. This guide provides an objective comparison of the stability of various boronic acid derivatives, supported by experimental data, detailed protocols for stability assessment, and visualizations to clarify key degradation pathways.
The utility of boronic acids in a vast array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, is often hampered by their inherent instability. The primary degradation pathways that compromise the integrity of these valuable reagents are protodeboronation (hydrolysis) and oxidation. This guide will delve into the factors influencing the stability of boronic acids and compare common derivatives designed to mitigate these degradation processes.
Factors Influencing Stability
Several factors can influence the stability of boronic acid derivatives:
-
Substitution: The electronic and steric nature of the organic substituent (R-group) on the boron atom plays a crucial role. In general, arylboronic acids are more stable than their alkyl counterparts due to the stabilizing effect of the aromatic ring. Electron-withdrawing groups on an aryl ring can increase Lewis acidity and may affect stability.
-
pH: The pH of the solution can significantly impact the rate of hydrolysis. Boronic acids are Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The rate of protodeboronation is often pH-dependent.
-
Temperature: Elevated temperatures can accelerate the rate of degradation for most chemical compounds, and boronic acid derivatives are no exception.
-
Moisture and Air: Exposure to moisture can lead to hydrolysis, while exposure to air, particularly in the presence of oxidizing agents, can lead to oxidation of the carbon-boron bond.
Comparison of Boronic Acid Derivative Stability
To overcome the inherent instability of free boronic acids, several derivatives have been developed. The following tables summarize the available quantitative data on the stability of some common boronic acid derivatives.
Table 1: Benchtop Stability of Unstable Boronic Acids and their Corresponding MIDA Boronates
This table illustrates the dramatic improvement in stability when inherently unstable boronic acids are converted to their N-methyliminodiacetic acid (MIDA) boronate esters.
| Boronic Acid Derivative | Structure | % Remaining after 15 days (Boronic Acid) | % Remaining after 60 days (MIDA Boronate) |
| 2-Furanboronic acid | R = 2-furyl | <5% | >98% |
| 2-Pyrroleboronic acid | R = 2-pyrrolyl | <5% | >98% |
| 2-Indoleboronic acid | R = 2-indolyl | <5% | >98% |
| Vinylboronic acid | R = vinyl | <5% | >98% |
| Cyclopropylboronic acid | R = cyclopropyl | ~10% | >98% |
| 2-Thiopheneboronic acid | R = 2-thiophenyl | ~35% | >98% |
| 2-Benzofuranboronic acid | R = 2-benzofuranyl | ~50% | >98% |
| 2-Benzothiopheneboronic acid | R = 2-benzothiophenyl | ~65% | >98% |
Data adapted from literature reports on the benchtop stability of solids under air.
Table 2: Oxidative Stability of Phenylboronic Acid (PBA) vs. a Boralactone Derivative
This table highlights the exceptional resistance of a boralactone derivative to oxidation by hydrogen peroxide compared to the parent phenylboronic acid.
| Compound | Structure | Second-Order Rate Constant (k_obs) at pH 7.4 (M⁻¹s⁻¹) | Relative Stability (Fold Increase) |
| Phenylboronic Acid (PBA) | R = Phenyl | 49 | 1 |
| Boralactone Derivative | Intramolecular ester | 0.0048 | ~10,000 |
Data represents the rate of oxidation by H₂O₂. A lower rate constant indicates higher stability.[1][2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the stability of boronic acid derivatives. Below are methodologies for key stability-indicating assays.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying the degradation of a boronic acid derivative over time under various stress conditions.
Objective: To determine the percentage of the intact boronic acid derivative remaining after exposure to stress conditions such as elevated temperature, acidic or basic environments, or oxidizing agents.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD). A Refractive Index (RI) detector can be used for compounds lacking a strong chromophore.
-
A suitable reverse-phase HPLC column (e.g., C18). The choice of stationary phase is critical to minimize on-column hydrolysis.
Procedure:
-
Standard Preparation: Prepare a stock solution of the boronic acid derivative of known concentration in a suitable solvent (e.g., acetonitrile).
-
Stress Sample Preparation:
-
Thermal Stress: Incubate an aliquot of the stock solution at a specific temperature (e.g., 40°C, 60°C) for a defined period.
-
pH Stress: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to an aliquot of the stock solution to achieve the desired pH.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to an aliquot of the stock solution.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, quench the reaction if necessary (e.g., by neutralizing the pH), and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a mobile phase that provides good separation between the parent compound and its potential degradation products (e.g., a gradient of acetonitrile and water). For some boronate esters, a mobile phase without a pH modifier can minimize on-column hydrolysis.[4]
-
Monitor the elution profile at a suitable wavelength.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact boronic acid derivative.
-
Calculate the percentage of the derivative remaining at each time point relative to the initial (time zero) sample.
-
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a method for qualitatively and semi-quantitatively observing the degradation of a boronic acid derivative in solution.
Objective: To monitor the disappearance of signals corresponding to the parent boronic acid derivative and the appearance of new signals from degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a known amount of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H or ¹¹B NMR spectrum to serve as the baseline (time zero).
-
Applying Stress:
-
To the NMR tube, add a drop of a deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to induce pH stress.
-
Alternatively, the NMR tube can be heated to a specific temperature in the spectrometer's probe for thermal stress studies.
-
-
Time-Course Monitoring: Acquire NMR spectra at regular intervals to observe changes in the signals.
-
Data Analysis:
-
Integrate the characteristic signals of the parent compound and any new signals corresponding to degradation products.
-
The relative integrals can be used to estimate the extent of degradation over time.
-
Visualizing Degradation Pathways
Understanding the degradation pathway of a boronic acid-containing drug is crucial in pharmaceutical development. The following diagram illustrates the degradation of Bortezomib, a proteasome inhibitor used in cancer therapy.
Caption: Degradation pathway of Bortezomib via oxidation and hydrolysis.
This guide provides a foundational understanding of the stability of boronic acid derivatives. For researchers and drug developers, a thorough evaluation of stability under relevant conditions is paramount to ensure the integrity and efficacy of these versatile molecules. The provided protocols and comparative data serve as a starting point for these critical assessments.
References
- 1. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Identification of Suzuki Coupling Byproducts
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for the formation of carbon-carbon bonds. However, the desired biaryl product is often accompanied by byproducts that can complicate purification and reduce yields. The ability to rapidly and accurately identify these byproducts is crucial for reaction optimization and the efficient synthesis of target molecules. This guide provides a comparative overview of spectroscopic techniques for the identification of common Suzuki coupling byproducts, supported by experimental data and detailed protocols.
Common Byproducts in Suzuki Coupling Reactions
Two of the most frequently encountered byproducts in Suzuki coupling reactions are the result of homocoupling and protodeboronation .
-
Homocoupling: This side reaction involves the coupling of two molecules of the organoboron reagent, leading to the formation of a symmetrical biaryl. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction.[1][2]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond in the organoboron reagent and its replacement with a carbon-hydrogen bond.[1] This side reaction is often influenced by factors such as the reaction's pH, temperature, and the presence of water.[1]
This guide will focus on the spectroscopic identification of these byproducts in the context of a model Suzuki coupling reaction: the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Spectroscopic Data Comparison
The following tables provide a comparative summary of the key spectroscopic data for the desired product (4-methoxybiphenyl) and the major byproducts (biphenyl and benzene).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[3] The distinct chemical shifts and coupling patterns of the desired product and byproducts allow for their clear identification in a reaction mixture.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-Methoxybiphenyl | 7.56-7.52 (m, 4H), 7.40 (t, 1H), 6.98 (d, 2H), 3.85 (s, 3H)[4] | Multiplet, Triplet, Doublet, Singlet | Aromatic protons, Methoxy protons |
| Biphenyl | 7.63-7.68 (m, 4H), 7.43-7.53 (m, 4H), 7.37-7.40 (m, 2H)[5] | Multiplet | Aromatic protons |
| Benzene | ~7.3 (s)[6] | Singlet | Aromatic protons |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-Methoxybiphenyl | 159.16, 140.85, 133.81, 128.72, 128.16, 126.75, 126.66, 114.22, 55.36[5] |
| Biphenyl | 141.2, 128.7, 127.2, 127.1[7] |
| Benzene | 128.0[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compounds in a mixture, offering a rapid method for confirming the presence of the expected product and byproducts.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (EI) |
| 4-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 184 [M]⁺, 169, 141, 115[9] |
| Biphenyl | C₁₂H₁₀ | 154.21 | 154 [M]⁺, 77[10][11] |
| Benzene | C₆H₆ | 78.11 | 78 [M]⁺, 77, 52, 51, 50[4][9] |
Experimental Protocols
The following are generalized protocols for a typical Suzuki coupling reaction and the subsequent analysis of the reaction mixture for byproduct identification.
General Suzuki Coupling Protocol: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be analyzed by the spectroscopic methods detailed below.
Spectroscopic Analysis Protocols
Sample Preparation:
-
Accurately weigh 10-20 mg of the crude reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The characteristic signals for 4-methoxybiphenyl, biphenyl, and benzene can be integrated to determine their relative ratios in the mixture.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the presence of the different carbon environments for each compound.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
GC-MS Method:
-
Injector: 250 °C, split mode.
-
Column: A standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC). Benzene will elute first, followed by biphenyl, and then 4-methoxybiphenyl.
-
Confirm the identity of each peak by comparing its mass spectrum with library data or the expected fragmentation patterns.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in the mobile phase.
HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
Data Analysis:
-
Identify the peaks based on their retention times. Benzene will elute early, followed by biphenyl, and then the more polar 4-methoxybiphenyl.
-
Quantification can be achieved by creating a calibration curve with known standards.
Visualizing Reaction Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in Suzuki coupling and the workflow for byproduct identification.
Caption: Suzuki coupling catalytic cycle and major byproduct formation pathways.
Caption: Experimental workflow for the spectroscopic identification of Suzuki coupling byproducts.
By employing a combination of these spectroscopic techniques and following systematic analytical protocols, researchers can effectively identify and quantify the byproducts of Suzuki coupling reactions. This knowledge is invaluable for optimizing reaction conditions, simplifying purification processes, and ultimately accelerating the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Volume # 3(142), May - June 2022 — "Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene, [18]-annulene, hexafluorobenzene and its isomers" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. bmse000506 Biphenyl at BMRB [bmrb.io]
- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]
- 11. Biphenyl [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of 4'-Chloro-4-biphenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, 4'-Chloro-4-biphenylboronic acid must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Adherence to proper disposal protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator if handling as a powder or if aerosolization is possible. |
Ensure that an emergency eyewash station and a safety shower are readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Designation: this compound is classified as a hazardous substance. All waste containing this compound, whether in solid or solution form, must be managed as hazardous waste.[1]
-
Segregation: It is critical to segregate this waste from other chemical waste streams to prevent potentially dangerous reactions.[2] Do not mix with incompatible materials such as strong oxidizing agents. Consult your institution's environmental health and safety (EHS) department for specific segregation guidelines.
Step 2: Waste Collection
-
Solid Waste: Collect unadulterated this compound powder, as well as contaminated materials like weighing paper, gloves, and pipette tips, in a designated, sealable container clearly labeled for solid hazardous waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable container designated for liquid hazardous waste.[3] Use a funnel to prevent spills during transfer.
Step 3: Container Management
-
Container Selection: Use containers that are compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof cap.[4]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
Step 4: Storage
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[1][2]
-
This area should be well-ventilated and away from incompatible materials.[2] Ensure secondary containment is used for liquid waste containers to mitigate spills.[6]
Step 5: Disposal of Empty Containers
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol) in a chemical fume hood.[4][7]
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses should also be collected as hazardous waste.[3]
-
After triple-rinsing and allowing the container to air dry completely, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[3][7]
Step 6: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the full waste containers.[1]
-
Provide an accurate and complete description of the waste to the disposal personnel.
Spill Management
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[1]
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]
Following the initial cleanup, decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1] Report the spill to your supervisor and your institution's EHS department.[1]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 4'-Chloro-4-biphenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4'-Chloro-4-biphenylboronic acid are paramount for ensuring a secure and compliant laboratory environment. Adherence to established safety protocols mitigates risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Chemical Hazards and GHS Classification:
This compound is an off-white powder that can cause skin, eye, and respiratory tract irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation.[1]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Operational Plan: Safe Handling Procedure
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[5] For enhanced protection against splashes, a face shield may be used in conjunction with goggles.[7][8]
-
Skin Protection:
-
Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[2]
3. Handling Procedures:
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[10]
4. First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Disposal Plan: Waste Management
1. Waste Segregation and Collection:
-
Collect solid and liquid waste in separate, designated, and clearly labeled containers.[9][11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Use chemically compatible containers with secure lids.[9]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant").[4][9]
3. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS or a licensed waste disposal company.[4]
4. Empty Container Disposal:
-
Rinse empty containers three times with a suitable solvent in a chemical fume hood.[4]
-
Collect the first rinseate as hazardous waste.[4] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[4]
-
After thorough rinsing and air drying, deface the original label. The clean container can then be disposed of in the appropriate recycling stream.[4]
5. Spill Cleanup:
-
For spills contained within a fume hood, close the sash and use a spill kit.[5]
-
Wear appropriate PPE.[5]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
-
Do not allow the substance to enter drains.[5]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. na.bhs1.com [na.bhs1.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
